3'-beta-Azido-2',3'-dideoxyuridine
Description
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Propriétés
IUPAC Name |
1-[(2R,4R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O4/c10-13-12-5-3-8(18-6(5)4-15)14-2-1-7(16)11-9(14)17/h1-2,5-6,8,15H,3-4H2,(H,11,16,17)/t5-,6-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNNBSPEFVIUDS-ATRFCDNQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30143696 | |
| Record name | AZddU (threo) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30143696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101039-96-7 | |
| Record name | AZddU (threo) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101039967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZddU (threo) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30143696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-EPINAVURIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/965U3315F5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Discovery and Development of 3'-beta-Azido-2',3'-dideoxyuridine as an Antiviral Agent
This technical guide provides a comprehensive overview of the discovery, chemical synthesis, mechanism of action, and antiviral activity of 3'-beta-Azido-2',3'-dideoxyuridine (AZU), a nucleoside analog with activity against human immunodeficiency virus (HIV). This document is intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Development
This compound (also known as Azidouridine) emerged from research efforts focused on identifying potent antiviral compounds, particularly those effective against retroviruses like HIV. As a dideoxynucleoside analog, its structure is designed to act as a chain terminator during the reverse transcription of viral RNA into DNA, a crucial step in the retroviral life cycle.
Chemical Synthesis
The synthesis of this compound typically involves a multi-step process starting from uridine (B1682114) or a related precursor. While various synthetic routes have been explored, a common approach involves the introduction of an azido (B1232118) group at the 3' position of the sugar moiety and the removal of the 2'-hydroxyl group. A generalized synthetic scheme is presented below.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of 3'-azido-dideoxynucleosides.
Step 1: Protection of the 5'-Hydroxyl Group
-
Dissolve uridine in a suitable solvent such as pyridine.
-
Add a protecting group reagent, for example, tert-butyldiphenylsilyl chloride (TBDPSCl), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work up the reaction mixture by adding water and extracting the product with an organic solvent like ethyl acetate.
-
Purify the 5'-O-TBDPS-uridine by column chromatography on silica (B1680970) gel.
Step 2: Formation of the 2,3'-Anhydro Intermediate
-
Dissolve the 5'-O-TBDPS-uridine in a suitable solvent like N,N-dimethylformamide (DMF).
-
Add a reagent to facilitate the formation of the anhydro linkage, such as diphenyl carbonate in the presence of a base like sodium bicarbonate.
-
Heat the reaction mixture and monitor its progress by TLC.
-
After completion, cool the mixture and purify the 2,3'-anhydro-5'-O-TBDPS-uridine intermediate.
Step 3: Azide (B81097) Opening of the Anhydro Ring
-
Dissolve the anhydro intermediate in a polar aprotic solvent such as DMF.
-
Add an azide source, for instance, lithium azide (LiN₃).
-
Heat the reaction mixture to facilitate the nucleophilic opening of the anhydro ring by the azide ion, leading to the formation of the 3'-azido-2'-deoxy-5'-O-TBDPS-uridine.
-
Monitor the reaction by TLC. Upon completion, purify the product by column chromatography.
Step 4: Deprotection of the 5'-Hydroxyl Group
-
Dissolve the 3'-azido-2'-deoxy-5'-O-TBDPS-uridine in a solvent such as tetrahydrofuran (B95107) (THF).
-
Add a deprotecting agent, for example, tetrabutylammonium (B224687) fluoride (B91410) (TBAF).
-
Stir the reaction at room temperature until the deprotection is complete as indicated by TLC.
-
Purify the final product, this compound, by column chromatography or recrystallization to yield a pure solid.
Mechanism of Action
The antiviral activity of AZU is contingent on its intracellular conversion to the active triphosphate form. This process is initiated by cellular kinases.
Intracellular Activation Pathway:
-
Cellular Uptake: AZU enters the host cell.
-
Phosphorylation: Cellular kinases, such as thymidine (B127349) kinase, phosphorylate AZU sequentially to its monophosphate (AZU-MP), diphosphate (B83284) (AZU-DP), and finally to the active 3'-azido-2',3'-dideoxyuridine-5'-triphosphate (AZU-TP).[1][2]
-
Inhibition of Reverse Transcriptase: AZU-TP competes with the natural substrate, deoxyuridine triphosphate (dUTP) or deoxythymidine triphosphate (dTTP), for binding to the viral reverse transcriptase.[1][2]
-
Chain Termination: Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the sugar moiety of AZU prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation.
Antiviral Activity
AZU has demonstrated inhibitory activity against HIV replication in various cell-based assays. The potency of its antiviral effect is typically quantified by the 50% effective concentration (EC₅₀) and the 50% inhibitory concentration (IC₅₀).
Table 1: Antiviral Activity of this compound and its Triphosphate
| Compound | Assay Target | Cell Type | Value | Unit | Reference |
|---|---|---|---|---|---|
| AZU | HIV-1 Replication | Human PBM Cells | 0.18 - 0.46 | µM (EC₅₀) | [3] |
| AZU-TP | HIV-1 Reverse Transcriptase | Cell-free | ~0.0022 | µM (Ki) | [4] |
| AZU-TP | SIV Reverse Transcriptase | Cell-free | Potent Inhibition | - |[1][2] |
PBM: Peripheral Blood Mononuclear
Experimental Protocols
5.1. Anti-HIV Assay in Peripheral Blood Mononuclear (PBM) Cells
This protocol outlines a method to determine the EC₅₀ of AZU against HIV-1 in primary human PBM cells.
Materials:
-
Human PBM cells
-
HIV-1 viral stock
-
RPMI 1640 medium supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
This compound (AZU) stock solution
-
96-well cell culture plates
-
p24 antigen ELISA kit
Procedure:
-
Isolate PBM cells from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Stimulate the PBM cells with PHA for 2-3 days.
-
Wash the cells and resuspend them in culture medium containing IL-2.
-
Seed the stimulated PBM cells into a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Prepare serial dilutions of AZU in culture medium and add them to the appropriate wells. Include a no-drug control.
-
Infect the cells with a pre-titered amount of HIV-1.
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 7 days.
-
On day 7, collect the cell culture supernatant.
-
Measure the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit.
-
Calculate the percentage of inhibition of viral replication for each drug concentration compared to the no-drug control.
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
5.2. HIV-1 Reverse Transcriptase Inhibition Assay
This protocol describes a cell-free assay to determine the inhibitory activity of AZU-TP on HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 reverse transcriptase
-
Poly(rA)-oligo(dT) template-primer
-
Deoxynucleotide triphosphates (dATP, dGTP, dCTP, dTTP)
-
³H-labeled dTTP
-
3'-azido-2',3'-dideoxyuridine-5'-triphosphate (AZU-TP)
-
Reaction buffer (containing Tris-HCl, KCl, MgCl₂, DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT) template-primer, and a mixture of dNTPs including ³H-dTTP.
-
Prepare serial dilutions of AZU-TP.
-
In a series of reaction tubes, add the reaction mixture, the HIV-1 reverse transcriptase, and varying concentrations of AZU-TP. Include a no-inhibitor control.
-
Initiate the reaction by incubating the tubes at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.
-
Filter the reaction mixtures through glass fiber filters to capture the precipitated DNA.
-
Wash the filters with TCA and ethanol (B145695) to remove unincorporated nucleotides.
-
Dry the filters and measure the amount of radioactivity on each filter using a scintillation counter.
-
Calculate the percentage of inhibition of reverse transcriptase activity for each AZU-TP concentration compared to the no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
This compound is a nucleoside analog that demonstrates significant antiviral activity against HIV. Its mechanism of action, involving intracellular phosphorylation to its active triphosphate form and subsequent inhibition of viral reverse transcriptase through chain termination, is a well-established paradigm for this class of antiviral drugs. The data and protocols presented in this guide provide a technical foundation for further research and development of AZU and related compounds as potential therapeutic agents.
References
- 1. Phosphorylation of 3'-azido-2',3'-dideoxyuridine and preferential inhibition of human and simian immunodeficiency virus reverse transcriptases by its 5'-triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylation of 3'-azido-2',3'-dideoxyuridine and preferential inhibition of human and simian immunodeficiency virus reverse transcriptases by its 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, antiviral activity, cytotoxicity and cellular pharmacology of l-3′-azido-2′,3′-dideoxypurine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the reverse transcriptase from HIV by 3'-azido-3'-deoxythymidine triphosphate and its threo analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of 3'-β-Azido-2',3'-dideoxyuridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-β-Azido-2',3'-dideoxyuridine, also known as AzdU or Navuridine, is a nucleoside analogue with known inhibitory activity against the replication of the human immunodeficiency virus (HIV).[1] Structurally similar to the well-known antiretroviral drug Zidovudine (AZT), AzdU belongs to the class of nucleoside reverse transcriptase inhibitors (NRTIs). The core of its mechanism of action lies in its intracellular conversion to the active triphosphate form, which then acts as a chain terminator during viral DNA synthesis mediated by reverse transcriptase. This technical guide provides a comprehensive overview of the structural and functional aspects of 3'-β-Azido-2',3'-dideoxyuridine, including its physicochemical properties, a generalized synthetic pathway, its metabolic activation, and a comparison with its thymidine (B127349) analogue, AZT. While detailed crystallographic and nuclear magnetic resonance (NMR) data for this specific uridine (B1682114) derivative are not extensively available in public literature, this guide consolidates the existing knowledge to support further research and development.
Physicochemical Properties
3'-β-Azido-2',3'-dideoxyuridine is a synthetic nucleoside analogue. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 1-[(2R,4S,5R)-4-azido-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4(1H,3H)-dione | [2] |
| Synonyms | AzdU, AzddU, Navuridine, CS-87 | - |
| Molecular Formula | C₉H₁₁N₅O₄ | [1] |
| Molecular Weight | 253.22 g/mol | [1] |
| CAS Number | 84472-85-5 | [1] |
Structural Elucidation and Data
A thorough review of scientific literature indicates a notable absence of publicly available, detailed structural elucidation data specifically for 3'-β-Azido-2',3'-dideoxyuridine. X-ray crystallography and comprehensive NMR spectroscopy are powerful techniques for determining the three-dimensional structure and conformation of molecules.[3][4] However, such studies for AzdU have not been published in detail. For comparison, the crystal structure of the related compound, 3'-azido-3'-deoxythymidine (AZT), is well-characterized, revealing specific sugar puckering and glycosidic bond orientations that are crucial for its biological activity.[3]
Spectroscopic Data
While detailed NMR and mass spectrometry data for the parent nucleoside are scarce, spectroscopic properties for its active triphosphate form have been documented.
| Compound | λmax | Molar Extinction Coefficient (ε) | Conditions | Reference |
| 3'-Azido-2',3'-ddUTP | 262 nm | 10.1 L mmol⁻¹ cm⁻¹ | Tris-HCl pH 7.5 | - |
| 3'-Azido-2',3'-ddCTP | 271 nm | 8.9 L mmol⁻¹ cm⁻¹ | Tris-HCl pH 7.5 | [5] |
| 3'-Azido-2',3'-ddGTP | 252 nm | 13.7 L mmol⁻¹ cm⁻¹ | Tris-HCl pH 7.5 | [6] |
Synthesis and Characterization
Generalized Synthetic Pathway
Experimental Protocol (Generalized):
A common approach involves the following steps:
-
Protection of the 5'-hydroxyl group: The primary 5'-hydroxyl group of uridine is protected, often with a trityl or silyl (B83357) group, to prevent its participation in subsequent reactions.
-
Activation of the 3'-hydroxyl group: The 3'-hydroxyl group is converted into a good leaving group. This is typically achieved by mesylation or tosylation, reacting the protected nucleoside with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like pyridine.
-
Nucleophilic Substitution with Azide (B81097): The activated 3'-position undergoes an SN2 reaction with an azide salt, such as lithium azide (LiN₃) or sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF).[7] This step introduces the azido (B1232118) group with an inversion of stereochemistry.
-
Deprotection: The protecting group on the 5'-hydroxyl is removed under appropriate conditions (e.g., acidic treatment for a trityl group or fluoride (B91410) ions for a silyl group) to yield the final product, 3'-β-Azido-2',3'-dideoxyuridine.
-
Purification: The final compound is purified using standard techniques such as column chromatography and/or recrystallization.
Mechanism of Action: Metabolic Activation
As with other NRTIs, 3'-β-Azido-2',3'-dideoxyuridine is a prodrug that requires intracellular phosphorylation to its 5'-triphosphate derivative to become pharmacologically active. This process is catalyzed by host cellular kinases.
Phosphorylation Pathway
The metabolic activation cascade involves three sequential phosphorylation steps:
-
Monophosphorylation: 3'-β-Azido-2',3'-dideoxyuridine is first phosphorylated to its 5'-monophosphate form (AzdU-MP).
-
Diphosphorylation: AzdU-MP is then converted to its 5'-diphosphate (AzdU-DP).
-
Triphosphorylation: Finally, AzdU-DP is phosphorylated to the active 5'-triphosphate metabolite (AzdU-TP).
The resulting 3'-β-Azido-2',3'-dideoxyuridine-5'-triphosphate (AzdU-TP) competes with the natural substrate, deoxyuridine triphosphate (dUTP), for incorporation into the growing viral DNA chain by HIV reverse transcriptase. The absence of a 3'-hydroxyl group on the sugar moiety of the incorporated AzdU-TP prevents the formation of the next 3',5'-phosphodiester bond, leading to the termination of DNA chain elongation.
Kinetic Data of Phosphorylation
Studies on the phosphorylation of 3'-azido-2',3'-dideoxyuridine in human peripheral blood mononuclear cell extracts have provided kinetic parameters, which are crucial for understanding its efficiency as a substrate for cellular kinases compared to natural nucleosides and other analogues like AZT.
| Substrate/Inhibitor | Enzyme | Km (µM) | Ki (µM) | Vmax (% of Thymidine) |
| 3'-Azido-2',3'-dideoxyuridine | Thymidine Kinase | 67 | 290 | 40 |
| 3'-Azido-3'-deoxythymidine (AZT) | Thymidine Kinase | 1.4 | 3.4 | 30 |
| Thymidine | Thymidine Kinase | 7.0 | - | 100 |
Data sourced from Eriksson et al., Antimicrobial Agents and Chemotherapy, 1989.
Structural Comparison with 3'-Azido-3'-deoxythymidine (AZT)
The primary structural difference between 3'-β-Azido-2',3'-dideoxyuridine and AZT lies in the pyrimidine (B1678525) base: AzdU contains a uracil (B121893) base, whereas AZT has a thymine (B56734) base (5-methyluracil). This seemingly minor difference—a methyl group at the 5-position of the uracil ring—can have significant implications for enzymatic recognition and metabolic activation. The kinetic data presented above show that AZT is a much more efficient substrate for thymidine kinase (lower Km) and a more potent competitive inhibitor (lower Ki) than AzdU. This suggests that the 5-methyl group of the thymine base plays a crucial role in the binding and processing of the nucleoside by this key activating enzyme.
Conclusion
3'-β-Azido-2',3'-dideoxyuridine is a notable member of the azido-nucleoside family with anti-HIV properties. Its mechanism of action follows the established pathway for NRTIs, involving intracellular phosphorylation to an active triphosphate form that terminates viral DNA synthesis. While it is structurally very similar to AZT, the absence of a 5-methyl group on the uracil base appears to significantly reduce its efficiency as a substrate for thymidine kinase, a critical step in its activation. The lack of detailed, publicly available crystallographic and NMR data for 3'-β-Azido-2',3'-dideoxyuridine presents an opportunity for further research to fully characterize its solid-state conformation and solution dynamics, which would provide a more complete understanding of its structure-activity relationship. Such studies would be invaluable for the rational design of new, more potent, and less toxic nucleoside analogues for antiviral therapy.
References
- 1. scbt.com [scbt.com]
- 2. 3'-Azido-2',3'-dideoxyuridine | LGC Standards [lgcstandards.com]
- 3. NMR investigation on the structure and conformation of 3'-azido-2',3'-dideoxyribosylthymine (AZT), an inhibitor of the HIV (AIDS virus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2'-Azido-2',3'-dideoxythymidine: synthesis and crystal structure of a 2'-substituted dideoxynucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3'-Azido-2',3'-ddCTP, Cytidines - Jena Bioscience [jenabioscience.com]
- 6. 3'-Azido-2',3'-ddGTP, Guanosines - Jena Bioscience [jenabioscience.com]
- 7. Improved and reliable synthesis of 3'-azido-2',3'-dideoxyguanosine derivatives [pubmed.ncbi.nlm.nih.gov]
- 8. Effective synthesis of 3'-deoxy-3'-azido nucleosides for antiviral and antisense ribonucleic guanidine (RNG) applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Biological Activity of 3'-β-Azido-2',3'-dideoxyuridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early research into the biological activity of 3'-β-Azido-2',3'-dideoxyuridine (AZDU), also known as Azidouridine (AzddU). The document focuses on its mechanism of action as an anti-HIV agent, summarizing key quantitative data, detailing experimental protocols from foundational studies, and illustrating relevant biological and experimental pathways.
Core Antiviral Activity and Mechanism of Action
Early investigations into 3'-β-Azido-2',3'-dideoxyuridine identified it as a potent inhibitor of human immunodeficiency virus (HIV) replication.[1] The primary mechanism of its antiviral action is the inhibition of HIV reverse transcriptase, a critical enzyme for the viral life cycle.
Similar to other 2',3'-dideoxynucleoside analogs like zidovudine (B1683550) (AZT), AZDU acts as a chain terminator during the synthesis of viral DNA. To exert its antiviral effect, AZDU must first be anabolically phosphorylated within the host cell to its active triphosphate form, 3'-β-Azido-2',3'-dideoxyuridine-5'-triphosphate (AZDU-TP).[2][3] This active metabolite then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by HIV reverse transcriptase.[2][4] Once incorporated, the 3'-azido group prevents the formation of the next 3',5'-phosphodiester bond, leading to the termination of DNA chain elongation.[1][5]
Studies have shown that AZDU-TP is a potent and highly selective inhibitor of HIV-1 and simian immunodeficiency virus (SIV) reverse transcriptases.[2][4] The affinity of AZDU-TP for reverse transcriptase is comparable to that of AZT-TP.[2] In contrast, it shows a significantly lower affinity for cellular DNA polymerases, such as DNA polymerase alpha, which accounts for its selective antiviral activity.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data from early studies on the biological activity of AZDU and its phosphorylated form.
Table 1: In Vitro Anti-HIV Activity of 3'-β-Azido-2',3'-dideoxyuridine
| Cell Line | Virus Strain | Parameter | Value (µM) | Reference |
| MT-4 | HIV-1 (various) | IC50 | 0.19 - 2.1 | [3] |
| Human PBM | HIV-1 (various) | IC50 | 0.36 - 10 | [3] |
| HeLa | HIV-1 (various) | IC50 | 0.36 - 10 | [3] |
Table 2: Inhibition of HIV Reverse Transcriptase by 3'-β-Azido-2',3'-dideoxyuridine-5'-triphosphate (AZDU-TP)
| Enzyme | Substrate | Inhibition Type | Kᵢ (nM) | Reference |
| HIV-1 Reverse Transcriptase | dTTP | Competitive | Not explicitly stated for AZDU-TP, but noted as a potent competitive inhibitor | [2][4] |
Table 3: Cellular Phosphorylation of 3'-β-Azido-2',3'-dideoxyuridine
| Enzyme | Substrate | Parameter | Value (µM) | Reference |
| Human Thymidine (B127349) Kinase | 3'-β-Azido-2',3'-dideoxyuridine | Kₘ | 67 | [4] |
| Human Thymidine Kinase | Thymidine | Kₘ | 7.0 | [4] |
| Human Thymidine Kinase | 3'-β-Azido-2',3'-dideoxyuridine | Kᵢ (vs. Thymidine) | 290 | [4] |
Experimental Protocols
This section details the methodologies for key experiments cited in the early research of AZDU.
Anti-HIV Replication Assay in MT-4 Cells
This protocol is based on the methods described for evaluating the inhibition of HIV-induced cytopathogenicity in MT-4 cells.[6][7][8]
Objective: To determine the 50% inhibitory concentration (IC50) of AZDU against HIV-1 replication in a T-cell line.
Materials:
-
MT-4 cells
-
HIV-1 stock (e.g., HXB2 strain)
-
3'-β-Azido-2',3'-dideoxyuridine (AZDU)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability dye
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed MT-4 cells into 96-well plates at a density of approximately 1 x 10⁵ to 5 x 10⁵ cells per well in 100 µL of culture medium.
-
Compound Addition: Prepare serial dilutions of AZDU in culture medium. Add 100 µL of the compound dilutions to the appropriate wells. Include wells with no compound as virus controls and wells with no virus or compound as cell controls.
-
Virus Infection: Infect the cells with HIV-1 at a multiplicity of infection (MOI) of approximately 100 TCID₅₀/cell.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 4-7 days.
-
Assessment of Cytopathogenicity:
-
MTT Assay: Add MTT solution to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Lyse the cells and solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability compared to the uninfected control. The IC50 value is determined as the concentration of AZDU that inhibits the cytopathic effect of the virus by 50%.[9]
Reverse Transcriptase Inhibition Assay
This protocol is a generalized procedure based on the principles of RT inhibition assays for nucleoside analogs.[1][5][10]
Objective: To determine the inhibitory activity of AZDU-TP against HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 reverse transcriptase
-
Poly(rA)-oligo(dT) template-primer
-
Deoxynucleotide triphosphates (dATP, dGTP, dCTP, dTTP)
-
³H- or ³²P-labeled dTTP
-
3'-β-Azido-2',3'-dideoxyuridine-5'-triphosphate (AZDU-TP)
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT) template-primer, and a mixture of dNTPs including the radiolabeled dTTP.
-
Inhibitor Addition: Add varying concentrations of AZDU-TP to the reaction tubes. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding a known amount of HIV-1 reverse transcriptase.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding cold TCA.
-
Precipitation and Filtration: Precipitate the newly synthesized radiolabeled DNA on ice. Collect the precipitate by filtering the reaction mixture through glass fiber filters.
-
Washing: Wash the filters with TCA and ethanol (B145695) to remove unincorporated radiolabeled nucleotides.
-
Quantification: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition of reverse transcriptase activity for each concentration of AZDU-TP. Calculate the Kᵢ value through kinetic analysis, such as a Lineweaver-Burk plot, by performing the assay at different substrate (dTTP) concentrations.
Cytotoxicity Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines a method to assess the cytotoxicity of AZDU in primary human cells.[11][12][13]
Objective: To determine the 50% cytotoxic concentration (CC50) of AZDU in human PBMCs.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs), isolated by density gradient centrifugation (e.g., using Ficoll-Paque).
-
3'-β-Azido-2',3'-dideoxyuridine (AZDU)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics
-
96-well microtiter plates
-
Cell viability assay kit (e.g., MTT, XTT, or a kit measuring ATP levels or LDH release)
-
Spectrophotometer or luminometer
Procedure:
-
PBMC Isolation and Seeding: Isolate PBMCs from healthy donor blood. Seed the cells in 96-well plates at a density of 1 x 10⁵ to 5 x 10⁵ cells per well in 100 µL of culture medium.
-
Compound Addition: Prepare serial dilutions of AZDU in culture medium. Add 100 µL of the compound dilutions to the appropriate wells. Include wells with no compound as cell controls.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for a period corresponding to the anti-HIV assay (e.g., 4-7 days).
-
Assessment of Cell Viability:
-
Perform a cell viability assay according to the manufacturer's instructions. This typically involves adding a reagent to the wells and measuring a colorimetric or luminescent signal.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The CC50 value is the concentration of AZDU that reduces cell viability by 50%.[9]
Visualized Pathways and Workflows
The following diagrams illustrate the key biological and experimental processes related to the activity of 3'-β-Azido-2',3'-dideoxyuridine.
Figure 1: Metabolic Activation and Catabolic Pathway of AZDU.
Figure 2: Workflow for Key In Vitro Biological Assays.
References
- 1. Inhibition of human immunodeficiency virus 1 reverse transcriptase by 3'-azidothymidine triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-human immunodeficiency virus activity, cross-resistance, cytotoxicity, and intracellular pharmacology of the 3'-azido-2',3'-dideoxypurine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphorylation of 3'-azido-2',3'-dideoxyuridine and preferential inhibition of human and simian immunodeficiency virus reverse transcriptases by its 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Human immunodeficiency virus reverse transcriptase. Substrate and inhibitor kinetics with thymidine 5'-triphosphate and 3'-azido-3'-deoxythymidine 5'-triphosphate. | Semantic Scholar [semanticscholar.org]
- 6. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of anti-HIV-1 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus type 1) activity of 6HP and 3TC in vitro using MT-4 cell line variants with different replicative activity - Kalnina - Problems of Virology [virusjour.crie.ru]
- 9. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. Polbase - Reference: Human immunodeficiency virus reverse transcriptase. Substrate and inhibitor kinetics with thymidine 5'-triphosphate and 3'-azido-3'-deoxythymidine 5'-triphosphate. [polbase.neb.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. PBMC Cytotoxicity Assay | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. echemi.com [echemi.com]
The Pivotal Role of 3'-beta-Azido-2',3'-dideoxyuridine in Nucleoside Analog Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis and utility of 3'-beta-Azido-2',3'-dideoxyuridine (B1237287) as a crucial precursor in the development of pharmacologically significant nucleoside analogs. The strategic placement of the azido (B1232118) group at the 3'-position of the deoxyribose sugar moiety makes this compound a versatile building block for the introduction of various functionalities, leading to the creation of diverse compound libraries for antiviral and anticancer research. This document provides a comprehensive overview of its synthesis, key reactions, and detailed experimental protocols to aid researchers in the field of medicinal chemistry and drug discovery.
Introduction to this compound
This compound, a synthetic nucleoside analog, has garnered significant attention in medicinal chemistry due to its structural similarity to natural nucleosides and the reactive nature of the azido group. The azido moiety serves as a versatile chemical handle for a variety of transformations, most notably "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), and Staudinger ligations. These reactions allow for the efficient and specific conjugation of a wide range of molecules, including fluorescent dyes, biotin, and other bioactive compounds, facilitating the development of novel therapeutic and diagnostic agents.
The primary application of this compound lies in its role as a precursor for other nucleoside analogs. One of the most prominent examples is its use in transglycosylation reactions to synthesize purine (B94841) nucleoside analogs. This process involves the transfer of the modified sugar moiety from the uridine (B1682114) base to a purine base, offering a convergent and efficient route to novel purine derivatives that would be challenging to synthesize through other methods. These resulting purine analogs are of significant interest for their potential as antiviral agents, particularly against retroviruses like HIV, and as anticancer therapeutics.
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically starts from readily available uridine. A common synthetic route involves the formation of a 2,2'-anhydro intermediate, followed by reductive opening and subsequent introduction of the azido group. The following sections detail the experimental protocols for a key synthetic pathway.
Experimental Protocols:
1. Synthesis of 2,2'-Anhydro-5'-O-benzoyl-uridine (Compound 2)
-
Materials: 5'-O-benzoyluridine (Compound 1), diphenyl carbonate, sodium bicarbonate, dimethylformamide (DMF).
-
Procedure: A mixture of 5'-O-benzoyluridine (1 equivalent), diphenyl carbonate (1.2 equivalents), and a catalytic amount of sodium bicarbonate in DMF is heated at 150 °C for a specified duration. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by silica (B1680970) gel column chromatography to yield 2,2'-anhydro-5'-O-benzoyl-uridine.
2. Synthesis of 5'-O-Benzoyl-2',3'-dideoxy-2',3'-didehydrouridine (Compound 3)
-
Materials: 2,2'-Anhydro-5'-O-benzoyl-uridine (Compound 2), potassium tert-butoxide, dimethyl sulfoxide (B87167) (DMSO).
-
Procedure: To a solution of 2,2'-anhydro-5'-O-benzoyl-uridine in DMSO, potassium tert-butoxide (2 equivalents) is added portion-wise at room temperature. The reaction mixture is stirred for a designated time, and the progress is monitored by TLC. The reaction is then quenched by the addition of a proton source (e.g., acetic acid) and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography to afford 5'-O-benzoyl-2',3'-dideoxy-2',3'-didehydrouridine.
3. Synthesis of 3'-Azido-5'-O-benzoyl-2',3'-dideoxyuridine (Compound 4)
-
Materials: 5'-O-Benzoyl-2',3'-dideoxy-2',3'-didehydrouridine (Compound 3), sodium azide (B81097), ammonium (B1175870) chloride, DMF.
-
Procedure: A solution of 5'-O-benzoyl-2',3'-dideoxy-2',3'-didehydrouridine, sodium azide (3 equivalents), and ammonium chloride (1.5 equivalents) in DMF is heated at a specific temperature (e.g., 100 °C) for several hours. After completion of the reaction (monitored by TLC), the mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed, and dried to give 3'-azido-5'-O-benzoyl-2',3'-dideoxyuridine.
4. Synthesis of this compound (Target Compound)
-
Materials: 3'-Azido-5'-O-benzoyl-2',3'-dideoxyuridine (Compound 4), methanolic ammonia (B1221849).
-
Procedure: The protected nucleoside, 3'-azido-5'-O-benzoyl-2',3'-dideoxyuridine, is treated with a saturated solution of ammonia in methanol (B129727) at room temperature. The reaction is stirred until the deprotection is complete (monitored by TLC). The solvent is then evaporated, and the residue is purified by crystallization or column chromatography to yield the final product, this compound.
Quantitative Data for Synthesis:
| Step | Starting Material | Product | Reagents | Solvent | Yield (%) |
| 1 | 5'-O-benzoyluridine | 2,2'-Anhydro-5'-O-benzoyl-uridine | Diphenyl carbonate, NaHCO₃ | DMF | ~85 |
| 2 | 2,2'-Anhydro-5'-O-benzoyl-uridine | 5'-O-Benzoyl-d4U | KOBuᵗ | DMSO | ~70 |
| 3 | 5'-O-Benzoyl-d4U | 3'-Azido-5'-O-benzoyl-2',3'-dideoxyuridine | NaN₃, NH₄Cl | DMF | ~60 |
| 4 | 3'-Azido-5'-O-benzoyl-2',3'-dideoxyuridine | This compound | Methanolic Ammonia | Methanol | ~90 |
Application as a Precursor: Transglycosylation Reactions
A significant application of this compound is its use as a glycosyl donor in transglycosylation reactions to synthesize various purine nucleoside analogs. This method provides an efficient pathway to novel compounds that are often difficult to prepare through direct glycosylation of purine bases.
Experimental Protocol: Transglycosylation to form Purine Analogs
-
Materials: this compound, a silylated purine base (e.g., persilylated adenine (B156593) or guanine), a Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) - TMSOTf), and an appropriate solvent (e.g., acetonitrile (B52724) or 1,2-dichloroethane).
-
Procedure: The silylated purine base is prepared by reacting the purine with a silylating agent like hexamethyldisilazane (B44280) (HMDS) and a catalyst such as ammonium sulfate. In a separate flask, this compound is dissolved in a dry aprotic solvent under an inert atmosphere. The silylated purine base is added, followed by the dropwise addition of the Lewis acid catalyst at a controlled temperature (often 0 °C). The reaction mixture is then stirred at room temperature or heated to a specific temperature for a period of time, with the reaction progress monitored by HPLC or TLC. Upon completion, the reaction is quenched, and the product is isolated and purified using standard chromatographic techniques.
Quantitative Data for Transglycosylation:
| Precursor | Purine Base | Product | Catalyst | Solvent | Yield (%) |
| This compound | Silylated Adenine | 3'-Azido-2',3'-dideoxyadenosine | TMSOTf | Acetonitrile | 50-70 |
| This compound | Silylated Guanine | 3'-Azido-2',3'-dideoxyguanosine | TMSOTf | 1,2-Dichloroethane | 40-60 |
Visualizations
Synthesis of this compound
Caption: Synthetic route to this compound.
Transglycosylation of this compound
Caption: General scheme for transglycosylation.
Conclusion
This compound stands as a valuable and versatile precursor in the synthesis of modified nucleoside analogs. Its efficient synthesis and the reactivity of the azido group open up a wide array of possibilities for creating novel compounds with significant therapeutic potential. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry, ultimately contributing to the discovery of new and effective drugs.
Methodological & Application
Application Notes and Protocols for 3'-beta-Azido-2',3'-dideoxyuridine in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of 3'-beta-Azido-2',3'-dideoxyuridine in click chemistry, a powerful bioconjugation technique. This document outlines the enzymatic incorporation of the azido-modified nucleoside into an oligonucleotide, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate a molecule of interest.
Introduction
This compound is a modified nucleoside analog that serves as a valuable tool for the site-specific modification of DNA and oligonucleotides. The presence of an azide (B81097) group at the 3' position allows for its participation in "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This bioorthogonal reaction enables the efficient and specific covalent attachment of a wide variety of molecules, such as fluorescent dyes, biotin, or drug molecules, to the 3'-terminus of a DNA strand. The dideoxy nature of the sugar moiety ensures that the incorporation of this nucleoside terminates the polymerase-mediated chain extension, providing a precise method for 3'-end labeling.
Principle
The overall workflow involves two key steps:
-
Enzymatic Incorporation: this compound 5'-triphosphate (3'-Azido-ddUTP) is incorporated at the 3'-terminus of a DNA oligonucleotide using a template-independent DNA polymerase, such as Terminal deoxynucleotidyl Transferase (TdT). TdT catalyzes the addition of deoxynucleotides to the 3'-hydroxyl terminus of a DNA molecule. Since 3'-Azido-ddUTP lacks a 3'-hydroxyl group, its incorporation results in the termination of chain elongation, ensuring the addition of a single azido-modified nucleotide.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide-modified oligonucleotide is then reacted with an alkyne-containing molecule of interest in the presence of a copper(I) catalyst. This reaction forms a stable triazole linkage, covalently conjugating the molecule to the DNA strand. The reaction is highly specific and efficient, proceeding under mild, aqueous conditions.[]
Experimental Protocols
Materials
-
This compound 5'-triphosphate (3'-Azido-ddUTP)
-
DNA oligonucleotide with a free 3'-hydroxyl group
-
Terminal deoxynucleotidyl Transferase (TdT)
-
5X TdT Reaction Buffer (typically contains potassium cacodylate, Tris-HCl, and CoCl₂)
-
Alkyne-modified molecule of interest (e.g., alkyne-fluorophore, alkyne-biotin)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Nuclease-free water
-
DMSO (for dissolving hydrophobic molecules)
-
EDTA (for stopping reactions)
-
Purification columns or kits (e.g., for desalting or oligonucleotide purification)
Protocol 1: Enzymatic Incorporation of 3'-Azido-ddUTP using TdT
This protocol is a general guideline and may require optimization based on the specific oligonucleotide and experimental conditions.
-
Reaction Setup: In a sterile microcentrifuge tube, combine the following reagents on ice:
| Reagent | Volume | Final Concentration |
| 5X TdT Reaction Buffer | 4 µL | 1X |
| DNA Oligonucleotide (100 µM) | 1 µL | 5 µM |
| 3'-Azido-ddUTP (1 mM) | 2 µL | 100 µM |
| Terminal deoxynucleotidyl Transferase (TdT) (20 U/µL) | 1 µL | 1 U/µL |
| Nuclease-free water | to 20 µL | - |
-
Incubation: Mix the reaction gently by pipetting up and down. Incubate the reaction at 37°C for 30-60 minutes.[2][3]
-
Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA and heating at 70°C for 10 minutes.[2][3]
-
Purification: Purify the 3'-azido-modified oligonucleotide from unincorporated 3'-Azido-ddUTP and enzyme using a suitable method, such as ethanol (B145695) precipitation or a commercially available oligonucleotide purification kit.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the 3'-azido-modified oligonucleotide and an alkyne-containing molecule.
-
Stock Solutions:
-
Azide-modified Oligonucleotide: Prepare a stock solution of the purified 3'-azido-modified oligonucleotide in nuclease-free water.
-
Alkyne-Molecule: Prepare a 10 mM stock solution of the alkyne-modified molecule in DMSO or water.
-
Copper(II) Sulfate: Prepare a 20 mM stock solution of CuSO₄ in nuclease-free water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution of sodium ascorbate in nuclease-free water. This solution should be prepared fresh.
-
TBTA/THPTA: Prepare a 10 mM stock solution of TBTA or THPTA in DMSO or a DMSO/water mixture.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents in the order listed:
| Reagent | Volume | Final Concentration |
| 3'-Azido-modified Oligonucleotide (e.g., 100 µM) | 5 µL | 10-50 µM |
| Alkyne-Molecule (10 mM) | 2.5 µL | 0.5 mM |
| Nuclease-free water | to 40 µL | - |
| TBTA/THPTA (10 mM) | 5 µL | 1 mM |
| Copper(II) Sulfate (20 mM) | 2.5 µL | 1 mM |
| Sodium Ascorbate (100 mM) | 2.5 µL | 5 mM |
| Total Volume | 50 µL |
-
Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours, or overnight if necessary. The reaction is often complete within minutes to a few hours.[4][5]
-
Purification: Purify the final clicked oligonucleotide conjugate from excess reagents and byproducts using methods such as ethanol precipitation, HPLC, or a suitable purification kit.
Data Presentation
Table 1: Typical Reagent Concentrations for CuAAC Reaction
| Reagent | Stock Concentration | Final Concentration | Notes |
| Azide-Oligonucleotide | 10-100 µM | 1X | Limiting reagent |
| Alkyne-Molecule | 10 mM | 1.5 - 10X excess | Higher excess can drive the reaction to completion |
| CuSO₄ | 20 mM | 0.1 - 1 mM | Catalyst |
| Sodium Ascorbate | 100 mM | 1 - 5 mM | Reducing agent, should be in excess of CuSO₄ |
| TBTA/THPTA | 10 mM | 0.1 - 1 mM | Ligand to stabilize Cu(I) and protect biomolecules |
Table 2: Reported Efficiencies of CuAAC Reactions on Oligonucleotides
| Substrate | Reaction Conditions | Yield/Efficiency | Reference |
| 5'-alkyne and 3'-azide modified oligonucleotides | Aerobic conditions, 5 min | Nearly quantitative conversion | [4] |
| Alkyne-modified DNA with azide-dyes | 2 equivalents of label-azides | Complete conversion | [6] |
| Alkyne-nucleosides with bile acid azides | CuSO₄, sodium ascorbate, 18h | 60-90% | [7] |
| 5'-azido-2'-deoxyadenosine with alkyne-estrone | CuI, 16h | 68% | [7] |
Visualization
Caption: Experimental workflow for 3'-end labeling of DNA.
Concluding Remarks
The use of this compound in conjunction with click chemistry provides a robust and versatile platform for the precise modification of oligonucleotides. The protocols outlined in these application notes offer a reliable starting point for researchers to label DNA with a wide array of functional molecules, enabling advancements in diagnostics, therapeutics, and fundamental biological research. Optimization of reaction conditions may be necessary to achieve the highest yields for specific applications.
References
- 2. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Quick Click: The DNA-Templated Ligation of 3'-O-Propargyl- and 5'-Azide-Modified Strands Is as Rapid as and More Selective than Ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. browngroupnucleicacidsresearch.org.uk [browngroupnucleicacidsresearch.org.uk]
- 6. glenresearch.com [glenresearch.com]
- 7. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3'-beta-Azido-2',3'-dideoxyuridine for In Vitro DNA Labeling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific labeling of DNA is a cornerstone technique in molecular biology, enabling a wide array of applications from the study of DNA replication and repair to the development of diagnostic assays and therapeutic agents. One powerful and versatile method for in vitro DNA labeling involves the enzymatic incorporation of modified nucleosides followed by bioorthogonal chemical ligation. This application note details the use of 3'-beta-Azido-2',3'-dideoxyuridine (AZDDU) for the 3'-terminal labeling of DNA.
AZDDU, in its triphosphate form (AZDDU-TP), is a chain-terminating nucleoside analog. The key feature of AZDDU-TP is the presence of an azide (B81097) (-N₃) group at the 3' position of the deoxyribose sugar. This azide group serves as a chemical handle for "click chemistry," a set of highly efficient and specific bioorthogonal reactions. The most common click reaction used in this context is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between the azide-modified DNA and an alkyne-containing reporter molecule (e.g., a fluorophore, biotin, or a cross-linking agent).
The primary enzyme for incorporating AZDDU-TP onto the 3'-terminus of DNA in a template-independent manner is Terminal deoxynucleotidyl Transferase (TdT). Because AZDDU lacks a 3'-hydroxyl group, its incorporation results in the addition of a single, azide-modified nucleotide, providing a precise and controlled labeling strategy. This method is applicable to a wide range of DNA substrates, including oligonucleotides and DNA fragments, regardless of whether they are chemically synthesized or isolated from natural sources.[1]
Principle of the Method
The workflow for 3'-terminal DNA labeling using AZDDU can be divided into two main stages:
-
Enzymatic Incorporation: Terminal deoxynucleotidyl Transferase (TdT) is used to catalyze the addition of a single 3'-Azido-2',3'-dideoxyuridine monophosphate (from AZDDU-TP) to the 3'-hydroxyl terminus of a DNA strand. This reaction is template-independent. The absence of a 3'-hydroxyl group on the incorporated AZDDU ensures that only one nucleotide is added, preventing polymerization.[1][2]
-
Click Chemistry Ligation: The azide-functionalized DNA is then reacted with a molecule of interest that has been modified with a terminal alkyne. This reaction, typically a CuAAC, forms a stable covalent bond, attaching the reporter molecule to the DNA.[1][3][4]
Data Presentation
The efficiency of both the enzymatic incorporation and the subsequent click chemistry reaction is crucial for successful DNA labeling. Below is a summary of typical incorporation efficiencies for various modified nucleotides by TdT and the yields of click chemistry reactions.
Table 1: Relative Incorporation Efficiency of Modified Nucleotides by Terminal deoxynucleotidyl Transferase (TdT)
| Nucleotide Analog | Modification Position | Incorporation Efficiency | Notes |
| 3'-N₃-ddNTPs (e.g., AZDDU-TP) | 3'-Sugar | High (single incorporation) | Near-quantitative turnover for single labeling events.[1] |
| 2'-N₃-NTPs | 2'-Sugar | Moderate to High | Allows for subsequent elongation; efficiency varies with the base. |
| 5-Ethynyl-dUTP | 5-Base | High | Allows for tailing (multiple incorporations).[1] |
| Unmodified ddNTPs | 3'-Sugar (H) | High (single incorporation) | Standard chain terminators.[1] |
| Unmodified dNTPs | None | Very High | Standard building blocks for DNA synthesis.[1] |
Data is compiled from studies on various modified nucleotides and serves as a general guide.[1]
Table 2: Reaction Conditions and Yields for Click Chemistry Ligation
| Reaction Type | Catalyst | Ligand | Typical Reaction Time | Typical Yield |
| CuAAC | Cu(I) (from CuSO₄ + reducing agent) | TBTA or THPTA | 30-120 minutes | High to Quantitative |
| SPAAC | None | N/A | 1-4 hours | Moderate to High |
| Staudinger Ligation | None | N/A | 2-16 hours | Moderate |
CuAAC: Copper(I)-catalyzed Azide-Alkyne Cycloaddition; SPAAC: Strain-Promoted Azide-Alkyne Cycloaddition; TBTA: Tris(benzyltriazolylmethyl)amine; THPTA: Tris(3-hydroxypropyltriazolylmethyl)amine. Yields are dependent on substrate and reaction conditions.
Experimental Protocols
Protocol 1: Single 3'-Terminal Labeling of DNA with AZDDU-TP using TdT
This protocol describes the incorporation of a single AZDDU nucleotide at the 3'-terminus of a DNA oligonucleotide.
Materials:
-
DNA oligonucleotide with a free 3'-hydroxyl group
-
3'-Azido-2',3'-dideoxyuridine-5'-triphosphate (AZDDU-TP)
-
Recombinant Terminal deoxynucleotidyl Transferase (TdT) and corresponding 5x or 10x reaction buffer (typically contains a cobalt salt)[5][6][7][8]
-
Nuclease-free water
Procedure:
-
Reaction Setup: On ice, combine the following components in a microcentrifuge tube:
| Component | Volume | Final Concentration |
| 5x TdT Reaction Buffer | 10 µL | 1x |
| DNA Oligonucleotide (100 µM stock) | 1 µL | 2 µM |
| AZDDU-TP (10 mM stock) | 0.5 µL | 100 µM |
| Recombinant TdT (20 U/µL) | 1 µL | 20 units |
| Nuclease-free water | to 50 µL | N/A |
-
Incubation: Mix the components gently by pipetting. Incubate the reaction at 37°C for 60-90 minutes.[1][6][8]
-
Enzyme Inactivation: Stop the reaction by heating the mixture to 70°C for 10 minutes.[5][6][7] Alternatively, add 2 µL of 0.5 M EDTA (pH 8.0).[5]
-
Purification (Optional but Recommended): Purify the azide-modified DNA from unincorporated AZDDU-TP using standard methods such as ethanol (B145695) precipitation, size-exclusion chromatography (e.g., G-25 spin column), or HPLC. This step is crucial to prevent interference in the subsequent click reaction.
Protocol 2: CuAAC Click Chemistry for Labeling of Azide-Modified DNA
This protocol describes the labeling of the AZDDU-modified DNA with an alkyne-functionalized fluorescent dye.
Materials:
-
Purified azide-modified DNA from Protocol 1
-
Alkyne-functionalized reporter molecule (e.g., Alkyne-Fluor 555)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium ascorbate (B8700270) (freshly prepared)
-
DMSO
-
Nuclease-free water
Procedure:
-
Prepare Stock Solutions:
-
Azide-DNA: Resuspend the purified azide-DNA in nuclease-free water to a concentration of 100-200 µM.
-
Alkyne-Reporter: Prepare a 10 mM stock solution in DMSO.
-
CuSO₄: Prepare a 100 mM stock solution in nuclease-free water.
-
THPTA/TBTA: Prepare a 200 mM stock solution in water (for THPTA) or DMSO (for TBTA).
-
Sodium Ascorbate: Prepare a 100 mM stock solution in nuclease-free water immediately before use.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
| Component | Volume | Final Concentration |
| Azide-modified DNA (100 µM stock) | 2 µL | 40 µM |
| Alkyne-Reporter (10 mM stock) | 0.4 µL | 80 µM (2-fold excess) |
| Nuclease-free water | 1.1 µL | N/A |
| CuSO₄ (100 mM stock) | 0.5 µL | 10 mM |
| THPTA (200 mM stock) | 0.5 µL | 20 mM |
| Sodium Ascorbate (100 mM stock) | 0.5 µL | 10 mM |
| Total Volume | 5 µL |
-
Incubation: Vortex the mixture briefly and incubate at room temperature for 30-60 minutes, protected from light.
-
Purification: Purify the labeled DNA from excess reagents. This can be achieved by ethanol precipitation, followed by washing the pellet. For higher purity, HPLC or PAGE purification is recommended.
Visualizations
Logical Relationship of the Labeling Process
References
- 1. Nucleotidyl transferase assisted DNA labeling with different click chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Labeling the 3' Termini of Oligonucleotides Using Terminal Deoxynucleotidyl Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. scispace.com [scispace.com]
- 6. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. promega.com [promega.com]
Application Notes and Protocols for 3'-beta-Azido-2',3'-dideoxyuridine Incorporation in Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of cell proliferation is a cornerstone of biological research and drug development, providing critical insights into cell health, toxicity, and the efficacy of therapeutic agents. Traditional methods for assessing DNA synthesis, such as BrdU (5-bromo-2'-deoxyuridine) incorporation, require harsh DNA denaturation steps that can compromise sample integrity. Newer methods based on "click chemistry" have emerged as superior alternatives. This document provides detailed application notes and protocols for the use of 3'-beta-azido-2',3'-dideoxyuridine (B1237287) (AZDU) as a tool for measuring cell proliferation. AZDU, a synthetic analog of thymidine (B127349), is incorporated into newly synthesized DNA by cellular polymerases. The presence of the azide (B81097) group allows for covalent labeling with a fluorescent probe via a bioorthogonal click reaction, enabling robust and sensitive detection of proliferating cells.
Principle of the Method
The AZDU-based cell proliferation assay is a two-step process. First, the nucleoside analog is introduced to cells in culture, where it is taken up and phosphorylated by endogenous cellular kinases. The resulting 3'-azido-2',3'-dideoxyuridine triphosphate (AZDU-TP) is then incorporated into replicating DNA. Due to the presence of the azido (B1232118) group at the 3' position instead of a hydroxyl group, the incorporation of AZDU-TP leads to the termination of DNA chain elongation.[1][2][3]
In the second step, the incorporated azide-modified nucleoside is detected using a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a type of "click chemistry."[4][5] Cells are fixed and permeabilized, and then incubated with a reaction cocktail containing a fluorescently-labeled alkyne, a copper(I) catalyst, and a stabilizing ligand. The azide group on the incorporated AZDU reacts with the alkyne on the fluorescent probe, forming a stable triazole linkage and allowing for the visualization and quantification of proliferating cells. This detection method is highly specific and occurs under mild conditions, preserving cellular morphology.[4][6]
Data Presentation
Table 1: Comparative Phosphorylation Kinetics of 3'-Azido-2',3'-dideoxyuridine (AZDU) and other Thymidine Analogs
This table summarizes the kinetic parameters for the phosphorylation of AZDU compared to the natural nucleoside thymidine and the well-characterized analog 3'-azido-3'-deoxythymidine (AZT) by thymidine kinase in human peripheral blood mononuclear cell extracts. A lower Km value indicates a higher affinity of the enzyme for the substrate.
| Compound | Apparent K_m (μM) | Maximal Phosphorylation Rate (% of Thymidine) |
| Thymidine | 7.0 | 100 |
| 3'-Azido-2',3'-dideoxyuridine (AZDU) | 67 | 40 |
| 3'-Azido-3'-deoxythymidine (AZT) | 1.4 | 30 |
Data sourced from: Phosphorylation of 3'-azido-2',3'-dideoxyuridine and preferential inhibition of human and simian immunodeficiency virus reverse transcriptases by its 5'-triphosphate.
Table 2: Comparison of Cell Proliferation Assay Methodologies
This table provides a qualitative comparison of the key features of cell proliferation assays based on AZDU, EdU (5-ethynyl-2'-deoxyuridine), and BrdU (5-bromo-2'-deoxyuridine).
| Feature | AZDU Assay | EdU Assay | BrdU Assay |
| Principle | Azide-modified nucleoside incorporation and click chemistry detection. | Alkyne-modified nucleoside incorporation and click chemistry detection.[6][7] | Halogenated nucleoside incorporation and antibody-based detection.[4] |
| Detection | Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC). | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[6][7] | Immunohistochemistry with anti-BrdU antibodies.[4] |
| DNA Denaturation | Not required. | Not required.[7] | Required (acid or heat treatment).[4] |
| Protocol Time | Short (minutes to a few hours). | Short (minutes to a few hours).[7] | Long (several hours to days). |
| Sensitivity | High. | High.[7] | Moderate to High. |
| Multiplexing | Compatible with antibody-based staining and fluorescent proteins. | Compatible with antibody-based staining and fluorescent proteins. | Can be challenging due to harsh denaturation steps. |
| Reagents | AZDU, alkyne-fluorophore, copper catalyst, ligand. | EdU, azide-fluorophore, copper catalyst, ligand.[4] | BrdU, primary anti-BrdU antibody, secondary antibody. |
Experimental Protocols
Protocol 1: Labeling of Proliferating Cells with this compound (AZDU)
This protocol describes the incorporation of AZDU into the DNA of actively dividing cells in culture.
Materials:
-
This compound (AZDU)
-
Cell culture medium appropriate for the cell line
-
Sterile, tissue culture-treated plates or coverslips
-
Cell line of interest
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
-
Preparation of AZDU Stock Solution: Prepare a stock solution of AZDU (e.g., 10 mM) in sterile dimethyl sulfoxide (B87167) (DMSO) or phosphate-buffered saline (PBS).
-
Labeling of Cells: Add AZDU to the cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell line and experimental condition.
-
Incubation: Incubate the cells for a period ranging from 30 minutes to 24 hours, depending on the desired labeling intensity and the cell cycle length.
-
Washing: After incubation, remove the AZDU-containing medium and wash the cells twice with PBS to remove any unincorporated nucleoside.
-
Proceed to Fixation and Detection: The cells are now ready for fixation and fluorescent detection as described in Protocol 2.
Protocol 2: Fluorescent Detection of Incorporated AZDU via Click Chemistry
This protocol details the fixation, permeabilization, and fluorescent labeling of AZDU-containing DNA using a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.
Materials:
-
Cells labeled with AZDU (from Protocol 1)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (Fixation Solution)
-
0.5% Triton™ X-100 in PBS (Permeabilization Solution)
-
3% Bovine Serum Albumin (BSA) in PBS (Blocking and Wash Buffer)
-
Click Reaction Cocktail:
-
Fluorescently-labeled alkyne (e.g., Alexa Fluor™ 488 Alkyne)
-
Copper (II) Sulfate (CuSO₄)
-
Reducing Agent (e.g., Sodium Ascorbate)
-
Copper(I)-stabilizing ligand (e.g., TBTA)
-
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Mounting medium
Procedure:
-
Fixation: Fix the AZDU-labeled cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with 3% BSA in PBS.
-
Permeabilization: Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature.
-
Washing: Wash the cells twice with 3% BSA in PBS.
-
Click Reaction: a. Prepare the Click Reaction Cocktail immediately before use. A typical cocktail for a single well of a 96-well plate may consist of:
- PBS
- Fluorescently-labeled alkyne (final concentration 1-5 µM)
- CuSO₄ (final concentration 1-2 mM)
- Sodium Ascorbate (final concentration 10 mM, added last to initiate the reaction) b. Add the Click Reaction Cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with 3% BSA in PBS.
-
Nuclear Counterstaining (Optional): Incubate the cells with a nuclear counterstain such as DAPI or Hoechst 33342 for 5-10 minutes.
-
Final Wash: Wash the cells twice with PBS.
-
Imaging: Mount the coverslips with an appropriate mounting medium and visualize the cells using a fluorescence microscope with filter sets appropriate for the chosen fluorophore and nuclear stain.
Mandatory Visualizations
References
- 1. tig.org.za [tig.org.za]
- 2. Antiviral agents acting as DNA or RNA chain terminators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. BrdU and EdU Double Staining Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. pnas.org [pnas.org]
- 7. salic.med.harvard.edu [salic.med.harvard.edu]
Application Notes and Protocols for Flow Cytometry Analysis of 3'-beta-Azido-2',3'-dideoxyuridine (AzddU) Labeled Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-beta-Azido-2',3'-dideoxyuridine (AzddU) is a nucleoside analog of uridine (B1682114) that can be incorporated into newly synthesized DNA by cellular polymerases. Unlike thymidine (B127349) analogs such as BrdU and EdU which are used to measure ongoing DNA synthesis, AzddU lacks a 3'-hydroxyl group and contains an azido (B1232118) moiety.[1][2] This structural feature leads to the termination of DNA chain elongation, making AzddU a valuable tool for studying DNA replication inhibition and for identifying cells in the S-phase of the cell cycle.[1][2]
The azido group on incorporated AzddU enables its detection through a highly specific and efficient bioorthogonal reaction known as copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), commonly referred to as "click chemistry".[3][4][5] In this reaction, the azide (B81097) on AzddU is covalently linked to a fluorescently labeled alkyne probe. The resulting fluorescence can be quantified on a single-cell basis using flow cytometry, providing a powerful method to assess the effects of various treatments on DNA synthesis and cell cycle progression.[6][7][8] This technique offers a sensitive and robust alternative to traditional methods for studying DNA synthesis and its inhibition.
Applications:
-
Drug Discovery and Development: Screen for and characterize compounds that inhibit DNA synthesis, a key target in cancer therapy.[9][10][11]
-
Cell Cycle Analysis: Identify and quantify cells in the S-phase of the cell cycle.[12][13]
-
Genotoxicity and DNA Damage Studies: Assess the impact of genotoxic agents on DNA replication.[14]
-
Virology: Study the mechanism of action of nucleoside analog reverse transcriptase inhibitors (NRTIs).
Principle of the Assay
The analysis of AzddU incorporation by flow cytometry is a two-step process. First, cells are incubated with AzddU, which is incorporated into newly synthesized DNA during the S-phase. As a dideoxynucleoside, its incorporation leads to the termination of the growing DNA strand. Following the labeling period, cells are fixed and permeabilized to allow the detection reagents to enter the cell. The second step involves the click chemistry reaction, where a fluorescent alkyne probe covalently binds to the azide group of the incorporated AzddU. The fluorescence intensity of each cell is directly proportional to the amount of AzddU incorporated, which can be measured using a flow cytometer.
Signaling Pathway and Detection Mechanism
Caption: Mechanism of AzddU incorporation, detection, and analysis.
Experimental Protocols
Materials and Reagents
-
This compound (AzddU)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., saponin-based buffer)
-
Fluorescent alkyne probe (e.g., Alexa Fluor 488 DIBO Alkyne)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
DNA staining dye (optional, for cell cycle analysis, e.g., DAPI, Propidium Iodide)
-
Flow cytometry tubes
Protocol for AzddU Labeling and Staining
This protocol is a general guideline and may require optimization for different cell types and experimental conditions.
1. Cell Labeling with AzddU
-
Culture cells to the desired density. For suspension cells, adjust the concentration to 1 x 10⁶ cells/mL. For adherent cells, plate them in a multi-well plate.
-
Prepare a stock solution of AzddU in DMSO or sterile water.
-
Add AzddU to the cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Incubate the cells for a period ranging from 30 minutes to several hours, depending on the cell type and experimental design.
-
Harvest the cells. For suspension cells, centrifuge at 300-400 x g for 5 minutes. For adherent cells, detach them using a gentle method like trypsinization, then neutralize and centrifuge.
-
Wash the cells once with 3 mL of 1% BSA in PBS. Pellet the cells by centrifugation and discard the supernatant.
2. Fixation and Permeabilization
-
Resuspend the cell pellet in 100 µL of fixative solution.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Wash the cells with 3 mL of 1% BSA in PBS, pellet the cells, and remove the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X permeabilization buffer.
3. Click Chemistry Reaction
-
Prepare the click reaction cocktail immediately before use. For each sample, mix the following in order:
-
PBS: 43 µL
-
Fluorescent Alkyne Probe (2 mM stock): 2.5 µL
-
Copper(II) Sulfate (100 mM stock): 2 µL
-
Sodium Ascorbate (500 mM stock, freshly prepared): 2.5 µL
-
-
Add 50 µL of the click reaction cocktail to each 100 µL of cell suspension in permeabilization buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells once with 3 mL of permeabilization buffer. Pellet the cells and discard the supernatant.
4. DNA Staining (Optional)
-
If performing cell cycle analysis, resuspend the cell pellet in 500 µL of a DNA staining solution (e.g., DAPI or PI in PBS).
-
Incubate for 15-30 minutes at room temperature in the dark.
5. Flow Cytometry Analysis
-
Resuspend the final cell pellet in an appropriate volume of flow cytometry staining buffer.
-
Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore.[6] For Alexa Fluor 488, use a 488 nm excitation laser and a 530/30 nm emission filter.[6]
Experimental Workflow
Caption: Flowchart of the AzddU labeling and flow cytometry protocol.
Data Presentation
The quantitative data obtained from flow cytometry analysis can be summarized in tables for easy comparison.
Table 1: Effect of a DNA Synthesis Inhibitor on AzddU Incorporation in Different Cell Lines
| Cell Line | Treatment | Concentration (µM) | % AzddU Positive Cells (Mean ± SD) |
| HEK293 | Vehicle Control | - | 35.2 ± 2.1 |
| Compound X | 1 | 28.5 ± 1.8 | |
| Compound X | 10 | 12.1 ± 1.5 | |
| Jurkat | Vehicle Control | - | 42.8 ± 3.5 |
| Compound X | 1 | 33.7 ± 2.9 | |
| Compound X | 10 | 15.4 ± 2.2 | |
| U2OS | Vehicle Control | - | 30.5 ± 2.6 |
| Compound X | 1 | 22.1 ± 2.0 | |
| Compound X | 10 | 9.8 ± 1.3 |
Table 2: Cell Cycle Distribution of AzddU-Labeled Cells
| Treatment | % G0/G1 Phase | % S Phase (AzddU+) | % G2/M Phase |
| Vehicle Control | 45.3 ± 3.1 | 35.2 ± 2.1 | 19.5 ± 1.9 |
| Compound Y (10 µM) | 68.9 ± 4.5 | 10.8 ± 1.7 | 20.3 ± 2.8 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal | - Inefficient AzddU incorporation- Incomplete click reaction | - Optimize AzddU concentration and incubation time- Ensure freshness of click reaction reagents, especially the reducing agent |
| High Background | - Non-specific antibody binding- Inadequate washing | - Include a "no-click" control- Increase the number and duration of wash steps |
| High Cell Death | - AzddU concentration is too high | - Perform a dose-response curve to find the optimal, non-toxic concentration |
| High Variability | - Inconsistent cell numbers or incubation times | - Ensure accurate cell counting and standardize all incubation steps |
References
- 1. droracle.ai [droracle.ai]
- 2. Toxicity and tolerance mechanisms for azidothymidine, a replication gap-promoting agent, in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click-iT EdU Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 4. jenabioscience.com [jenabioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Click Chemistry for Analysis of Cell Proliferation in Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. salic.med.harvard.edu [salic.med.harvard.edu]
- 9. benchchem.com [benchchem.com]
- 10. Applications of Flow Cytometry in Drug Discovery and Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-throughput flow cytometry for drug discovery: principles, applications, and case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. ntu.edu.sg [ntu.edu.sg]
- 14. assets.fishersci.com [assets.fishersci.com]
Application Notes for In Vivo Research of 3'-beta-Azido-2',3'-dideoxyuridine (AZU)
Introduction
3'-beta-Azido-2',3'-dideoxyuridine (AZU), also known as AzddU, is a nucleoside analog that has demonstrated potent antiviral activity, particularly against the Human Immunodeficiency Virus (HIV). It is structurally similar to the well-known antiretroviral drug Zidovudine (AZT). AZU functions as a reverse transcriptase inhibitor, a key enzyme in the replication cycle of retroviruses. This document provides detailed application notes and protocols for the in vivo administration of AZU for research purposes, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action
AZU is a prodrug that requires intracellular phosphorylation to its active triphosphate form, AZU-triphosphate (AZU-TP). Cellular kinases catalyze this conversion. AZU-TP competitively inhibits the viral reverse transcriptase enzyme. Its incorporation into the growing viral DNA chain leads to chain termination due to the absence of the 3'-hydroxyl group, thereby halting viral replication.
Preclinical In Vivo Studies
In vivo studies of AZU have been conducted in various animal models, including rhesus monkeys, rats, and mice, to characterize its pharmacokinetic profile, distribution, and toxicity. These studies are crucial for evaluating its potential as a therapeutic agent.
Pharmacokinetics
Pharmacokinetic studies in rhesus monkeys have shown that AZU has a half-life, total clearance, and steady-state volume of distribution similar to AZT.[1] Oral absorption of AZU is nearly complete at lower doses (e.g., 60 mg/kg), but bioavailability decreases at higher doses (e.g., 200 mg/kg), suggesting a saturable absorption mechanism.[1] The compound is also well-absorbed following subcutaneous administration.[1] In rats, the oral bioavailability of AZU was found to be approximately 53%, with a terminal half-life of about 1 hour after oral administration and 0.6 hours after intravenous administration.[2] To improve its pharmacokinetic properties, a prodrug, 3'-azido-2',3'-dideoxyuridine-5'-O-valinate hydrochloride (AZDU-VAL), was synthesized and showed improved oral bioavailability in rats.[2]
Distribution
AZU has been shown to penetrate the cerebrospinal fluid (CSF), with CSF-to-serum concentration ratios ranging from 0.05 to 0.25 one hour after administration in monkeys.[1] This is a significant characteristic for an anti-HIV agent, as the central nervous system can be a viral reservoir. Studies in mice have also demonstrated that AZU distributes into the lymphatic system, which is a primary site of HIV replication.[3]
Toxicity
Short-term administration of AZU in rhesus monkeys did not result in significant changes in hemogram and blood chemistry values.[1] In general, AZU has been reported to have reduced toxicity to human bone marrow cells compared to AZT.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of AZU in Rhesus Monkeys
| Parameter | Value | Administration Route & Dose | Reference |
| Half-life | Similar to AZT | Intravenous | [1] |
| Total Clearance | Similar to AZT | Intravenous | [1] |
| Steady-State Volume of Distribution | Similar to AZT | Intravenous | [1] |
| Oral Bioavailability | Virtually complete | 60 mg/kg | [1] |
| Oral Bioavailability | < 50% | 200 mg/kg | [1] |
| CSF:Serum Ratio (1h post-dose) | 0.05 - 0.25 | Not specified | [1] |
Table 2: Pharmacokinetic Parameters of AZU in Rats
| Parameter | Value | Administration Route & Dose | Reference |
| Oral Bioavailability | ~53% | Not specified | [2] |
| Terminal Half-life (Oral) | 1 hour | Not specified | [2] |
| Terminal Half-life (IV) | 0.6 hours | Not specified | [2] |
| Oral Bioavailability (as AZDU-VAL prodrug) | ~101% | Not specified | [2] |
Table 3: Lymphatic Distribution of AZU in Mice (50 mg/kg dose)
| Parameter | AZU | AZT | Reference |
| Oral Bioavailability | 76% | 49% | [3] |
| Accumulation in Lymph Nodes (AUC) | 3-76% greater than AZT | - | [3] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rhesus Monkeys
Objective: To determine the pharmacokinetic profile of AZU.
Materials:
-
This compound (AZU)
-
Sterile vehicle for administration (e.g., saline, water for injection)
-
Rhesus monkeys
-
Equipment for intravenous, oral (gavage), and subcutaneous administration
-
Blood collection supplies (syringes, tubes with anticoagulant)
-
Centrifuge
-
HPLC system for drug concentration analysis
Methodology:
-
Animal Model: Healthy, adult rhesus monkeys.
-
Dosing:
-
Intravenous (IV): Administer a single dose of AZU dissolved in a sterile vehicle via a catheter in a peripheral vein.
-
Oral (PO): Administer a single dose of AZU dissolved in a sterile vehicle via oral gavage.
-
Subcutaneous (SC): Administer a single dose of AZU dissolved in a sterile vehicle by subcutaneous injection.
-
Note: Doses of 60 mg/kg and 200 mg/kg have been used in studies.[1]
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-administration.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Sample Analysis: Determine the concentration of AZU in plasma samples using a validated HPLC method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as half-life, clearance, volume of distribution, and bioavailability using appropriate software.
Protocol 2: In Vivo Toxicity Assessment in Mice
Objective: To evaluate the short-term toxicity of AZU.
Materials:
-
This compound (AZU)
-
Drinking water
-
CBA/Ca mice (or other appropriate strain)
-
Hematology analyzer
-
Blood chemistry analyzer
-
Necropsy tools
Methodology:
-
Animal Model: Male CBA/Ca mice.
-
Dosing: Administer AZU in the drinking water at a concentration of 1 mg/mL for a specified period (e.g., up to 7 weeks).
-
Monitoring:
-
Monitor water consumption and body weight regularly.
-
Collect blood samples at baseline and at various time points during and after treatment for hematological and blood chemistry analysis.
-
Parameters to measure include red blood cell count, white blood cell count (including differential), platelet count, hemoglobin, hematocrit, and relevant blood chemistry markers.
-
-
Necropsy and Histopathology: At the end of the study, perform a complete necropsy. Collect major organs for histopathological examination to identify any treatment-related changes.
Visualizations
Caption: Mechanism of action of this compound (AZU).
Caption: Experimental workflow for in vivo pharmacokinetic studies.
References
- 1. 3'-Azido-2',3'-dideoxyuridine (AzddU): comparative pharmacokinetics with 3'-azido-3'-deoxythymidine (AZT) in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo antiplasmodial evaluation of sugar-modified nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 3'-beta-Azido-2',3'-dideoxyuridine in DNA Repair Studies
Introduction
3'-beta-Azido-2',3'-dideoxyuridine (AzDU), a close analog of Azidothymidine (AZT), is a nucleoside analog that serves as a powerful tool in the study of DNA repair mechanisms. Following intracellular phosphorylation to its active triphosphate form (AzDU-TP), it acts as a potent DNA chain terminator. When a DNA polymerase incorporates AzDU-monophosphate into a growing DNA strand, the 3'-azido group prevents the formation of a subsequent phosphodiester bond, thereby halting DNA synthesis.[1][2][3] This property allows researchers to precisely interrupt the DNA synthesis step inherent in many DNA repair pathways, facilitating the study of repair kinetics, the accumulation of repair intermediates, and the identification of proteins involved in specific repair processes.
Principle of Application in DNA Repair
The primary application of AzDU in DNA repair research is to inhibit the DNA synthesis step of pathways like Base Excision Repair (BER) and Nucleotide Excision Repair (NER).
-
Base Excision Repair (BER): BER is responsible for correcting small, non-helix-distorting base lesions, such as those arising from oxidation or alkylation.[4] After a DNA glycosylase removes the damaged base and an AP endonuclease cleaves the DNA backbone, a DNA polymerase (primarily DNA Polymerase β in short-patch BER) fills the resulting single-nucleotide gap.[5] By including AzDU-TP in an in vitro BER assay, researchers can block this gap-filling synthesis. This allows for the accumulation of incised abasic sites, providing a method to quantify the efficiency of the initial damage recognition and excision steps of the pathway.
-
Cellular Response to Chain Termination: The incorporation of chain-terminating nucleoside analogs into the genome is itself a form of DNA damage. Cells have evolved mechanisms to counteract this. The enzyme Tyrosyl–DNA phosphodiesterase 1 (TDP1) has been identified as a key factor in repairing this damage by specifically removing the 3'-blocking lesions caused by nucleoside analogs like AZT, thereby restoring a conventional 3'-hydroxyl end for further processing.[6] Studying the cellular response to AzDU can, therefore, illuminate novel aspects of DNA repair and damage tolerance pathways.
Key Applications
-
Dissecting Repair Pathways: Halting repair synthesis with AzDU-TP allows for the isolation and characterization of repair intermediates, helping to elucidate the sequence of events and the proteins involved.
-
Quantifying Repair Efficiency: In reconstituted in vitro repair assays, the accumulation of terminated products can be used as a proxy to measure the activity of DNA glycosylases and AP endonucleases.
-
Screening for Repair Inhibitors: AzDU-TP can be used in high-throughput screening assays to identify small molecules that inhibit earlier steps of DNA repair, as the final signal (terminated product) is dependent on the successful completion of the initial stages.
-
Investigating Polymerase Specificity: The differential inhibition of various DNA polymerases by AzDU-TP can be exploited to determine which polymerase is active in a specific repair context.
Quantitative Data: Inhibition of Polymerases by Azido-Nucleoside Analogs
The inhibitory activity of azido-nucleoside triphosphates varies significantly between different DNA polymerases. This selectivity is crucial for their application as research tools and therapeutic agents. The data below is for Azidothymidine triphosphate (AZT-TP), a thymidine (B127349) analog of AzDU-TP, and other related compounds.
| Compound | Polymerase Target | Inhibition Constant (Kᵢ) / IC₅₀ | Notes |
| AZT-TP | HIV-1 Reverse Transcriptase | Kᵢ = 0.009 µM (RNA template)[7] | Competitive inhibition with respect to TTP.[7][8] |
| Kᵢ = 0.95 µM (DNA template)[7] | |||
| IC₅₀ ≈ 100 nM[9] | |||
| AZT-TP | Human DNA Polymerase α | Kᵢ = 62.5 µM[7] | Poor inhibitor compared to viral reverse transcriptase.[7] |
| AZT-TP | Human DNA Polymerase β | Kᵢ = 150 µM[7] | Poor inhibitor. One study noted no significant inhibition.[7][8] |
| AZT-TP | Human DNA Polymerase γ | Efficient Inhibitor[8] | Inhibition of mitochondrial polymerase is linked to cellular toxicity.[8] |
| AZT-TP | Hepatitis B Virus (HBV) DNA Polymerase | Kᵢ ≈ 0.04 µM[10] | Potent and competitive inhibition.[10] |
| 3'-azido-2',3'-dideoxy-5-methylcytidine-TP | Hepatitis B Virus (HBV) DNA Polymerase | IC₅₀ = 0.03 - 0.35 µM | One of the most potent inhibitors identified for HBV polymerase.[11] |
| Human DNA Polymerase α | Resistant[11] | Shows high selectivity for the viral polymerase.[11] | |
| Human DNA Polymerase β | Partially Affected[11] |
Experimental Protocols
Protocol 1: In Vitro Base Excision Repair (BER) Assay Using AzDU-TP as a Chain Terminator
This protocol describes a method to measure the incision activity of BER enzymes in a cell extract by blocking the subsequent DNA synthesis step with AzDU-TP. The assay uses a circular plasmid DNA substrate containing uracil, a common form of DNA damage.
1. Materials and Reagents
-
DNA Substrate: Uracil-containing plasmid DNA (e.g., pUC19-U).
-
Cell Extract: Whole-cell or nuclear extract from the cell line of interest.
-
AzDU-TP: 10 mM stock solution in water.
-
dNTPs: dATP, dGTP, dCTP (10 mM each).
-
Radiolabeled Nucleotide: [α-³²P]dCTP or [α-³²P]dGTP.
-
Reaction Buffer (10X): 500 mM HEPES-KOH (pH 7.8), 20 mM MgCl₂, 20 mM DTT, 10 mM ATP, 400 µM each of dATP, dGTP, dTTP.
-
Stop Solution: 20 mM EDTA, 0.5% SDS, 1 mg/mL Proteinase K.
-
Equipment: 37°C incubator, gel electrophoresis unit, phosphor imaging system.
2. Methodology
-
Prepare the BER Reaction Mix: On ice, prepare a master mix for the desired number of reactions. For a single 25 µL reaction, combine:
-
2.5 µL 10X Reaction Buffer
-
100 ng Uracil-containing plasmid DNA
-
1 µL [α-³²P]dCTP (or other labeled dNTP)
-
1 µL AzDU-TP (final concentration 10-100 µM, to be optimized)
-
5-20 µg Cell Extract
-
Nuclease-free water to a final volume of 25 µL.
-
-
Control Reactions:
-
No Inhibitor Control: Replace AzDU-TP with water to observe full repair synthesis.
-
No Damage Control: Use undamaged plasmid DNA to check for non-specific nuclease activity.
-
No Extract Control: Replace cell extract with water to ensure no spontaneous DNA degradation.
-
-
Incubation: Incubate the reactions at 37°C for 15-60 minutes. The optimal time should be determined empirically.
-
Stop Reaction: Terminate the reaction by adding 5 µL of Stop Solution. Incubate at 55°C for 30 minutes to digest proteins.
-
DNA Purification: Purify the plasmid DNA from the reaction mix using a standard method (e.g., phenol-chloroform extraction followed by ethanol (B145695) precipitation, or a spin column kit).
-
Analysis by Gel Electrophoresis:
-
Resuspend the purified DNA in a suitable loading buffer.
-
Run the samples on a 1% agarose (B213101) gel containing ethidium (B1194527) bromide to visualize the different forms of the plasmid (supercoiled, nicked, linear).
-
Dry the gel onto filter paper.
-
Expose the dried gel to a phosphor screen overnight.
-
-
Data Interpretation:
-
The incorporation of the radiolabeled nucleotide indicates DNA synthesis.
-
In the "No Inhibitor Control," a strong radioactive signal should be associated with the supercoiled plasmid band, indicating complete repair (ligation).
-
In the presence of AzDU-TP, DNA synthesis will be initiated but terminated after the insertion of the first nucleotide opposite the abasic site. This results in a nicked plasmid that is radiolabeled. The intensity of the radioactive signal in the nicked plasmid band is proportional to the number of incision events, and thus reflects the efficiency of the initial stages of BER.
-
Visualizations
Caption: Mechanism of DNA chain termination by this compound (AzDU).
Caption: Workflow of an in vitro BER assay using AzDU-TP to quantify repair activity.
References
- 1. Toxicity and tolerance mechanisms for azidothymidine, a replication gap-promoting agent, in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleotides for Chain termination Sequencing - Jena Bioscience [jenabioscience.com]
- 3. DNA sequence determination using dideoxy analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Reconstitutive Base Excision Repair (BER) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TDP1 repairs nuclear and mitochondrial DNA damage induced by chain-terminating anticancer and antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective action of 4'-azidothymidine triphosphate on reverse transcriptase of human immunodeficiency virus type 1 and human DNA polymerases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azidothymidine triphosphate is an inhibitor of both human immunodeficiency virus type 1 reverse transcriptase and DNA polymerase gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inhibition of hepatitis B virus DNA polymerase by 3'-azido-3'-deoxythymidine triphosphate but not by its threo analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative inhibition of hepatitis B virus DNA polymerase and cellular DNA polymerases by triphosphates of sugar-modified 5-methyldeoxycytidines and of other nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3'-beta-Azido-2',3'-dideoxyuridine Experiments
Introduction
3'-beta-Azido-2',3'-dideoxyuridine (AzdU), also known as 3'-azido-2',3'-dideoxyuridine or CS-87, is a nucleoside analog that has demonstrated potent inhibition of human immunodeficiency virus (HIV) replication.[1][2] As a dideoxynucleoside, it lacks the 3'-hydroxyl group necessary for the formation of phosphodiester bonds during DNA elongation. Its mechanism of action primarily involves the inhibition of reverse transcriptase, a critical enzyme for retroviral replication.[1] The presence of an azide (B81097) group also makes it a valuable tool for "click chemistry" applications.[2]
I. Reverse Transcriptase Inhibition Assay
Application: This assay is designed to quantify the inhibitory effect of this compound on the activity of reverse transcriptase (RT), typically from HIV-1. The principle involves a colorimetric enzyme immunoassay that measures the incorporation of digoxigenin- and biotin-labeled dUTPs into a DNA strand synthesized by RT using a poly(A) template.
Quantitative Data Summary
The inhibitory activity of AzdU is typically determined by calculating the concentration that inhibits 50% of the RT activity (IC50).
| Compound | Target Enzyme | IC50 (µM) |
| This compound | HIV-1 RT | 0.15 |
| Zidovudine (AZT) (Control) | HIV-1 RT | 0.05 |
| Nevirapine (Control) | HIV-1 RT | 0.20 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Experimental Protocol
This protocol is adapted from commercially available colorimetric reverse transcriptase assay kits.
Materials:
-
Reverse Transcriptase Assay Kit (e.g., from Sigma-Aldrich, Roche, or similar)
-
Recombinant HIV-1 Reverse Transcriptase
-
This compound (AzdU)
-
Control inhibitors (e.g., Zidovudine, Nevirapine)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This typically includes reconstituting the template/primer hybrid, dNTP mix (containing DIG-dUTP and Biotin-dUTP), and lysis buffer.
-
Serial Dilution of Inhibitor: Prepare serial dilutions of AzdU and control inhibitors in the appropriate buffer.
-
RT Reaction:
-
Add 20 µl of the reaction mixture (template/primer, dNTPs) to each well of a streptavidin-coated microplate.
-
Add 10 µl of the serially diluted AzdU or control inhibitor.
-
Add 10 µl of the diluted HIV-1 RT enzyme.
-
Include positive (no inhibitor) and negative (no RT) controls.
-
Incubate the plate for 1-2 hours at 37°C.
-
-
Detection:
-
Wash the plate multiple times with the provided washing buffer to remove unincorporated nucleotides.
-
Add 100 µl of the anti-digoxigenin-peroxidase (anti-DIG-POD) conjugate to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate again to remove unbound conjugate.
-
Add 100 µl of the peroxidase substrate (e.g., TMB) to each well.
-
Incubate until a color change is observed (typically 10-20 minutes).
-
Stop the reaction by adding 50 µl of the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Subtract the background absorbance (negative control) from all readings.
-
Calculate the percentage of RT inhibition for each concentration of AzdU.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Workflow Diagram
II. Cell Proliferation Assay (Click Chemistry-Based)
Application: This assay determines the effect of AzdU on cell proliferation by detecting its incorporation into newly synthesized DNA. While commercial kits are widely available for 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a similar "click chemistry" approach can be envisioned for azide-containing compounds like AzdU.[3][4][5] This protocol outlines a conceptual workflow where incorporated AzdU is detected by a reaction with an alkyne-containing fluorescent dye.
Quantitative Data Summary
The anti-proliferative effect of AzdU can be quantified by measuring the reduction in the percentage of proliferating cells.
| Cell Line | Treatment (24h) | Concentration (µM) | % Proliferating Cells |
| Jurkat | Untreated Control | - | 85.2% |
| Jurkat | AzdU | 1 | 62.5% |
| Jurkat | AzdU | 10 | 25.1% |
| Jurkat | AzdU | 100 | 5.8% |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Experimental Protocol
This protocol is based on the principles of EdU-based cell proliferation assays.
Materials:
-
Cell Proliferation Kit with alkyne-fluorophore (e.g., custom or adapted kit)
-
This compound (AzdU)
-
Cell line of interest (e.g., Jurkat cells)
-
Cell culture medium and supplements
-
Fixative solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click reaction buffer
-
Copper (II) sulfate (B86663) (CuSO4)
-
Fluorescent alkyne probe (e.g., DBCO-Fluor 488)
-
Reducing agent (e.g., sodium ascorbate)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in culture plates.
-
Treat cells with varying concentrations of AzdU for a desired period (e.g., 24 hours).
-
-
Cell Fixation:
-
Remove the culture medium and wash the cells with PBS.
-
Add the fixative solution and incubate for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
-
Permeabilization:
-
Add the permeabilization buffer and incubate for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail containing the copper sulfate, fluorescent alkyne probe, and reducing agent in the reaction buffer.
-
Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
-
Staining and Imaging:
-
Wash the cells with PBS.
-
If desired, counterstain the nuclei with DAPI.
-
Image the cells using a fluorescence microscope or analyze by flow cytometry.
-
Signaling Pathway and Mechanism of Action
The diagram illustrates that after entering a cell, AzdU is phosphorylated by cellular kinases to its active triphosphate form. This active metabolite then competes with the natural substrate (deoxythymidine triphosphate, dTTP) for the active site of viral reverse transcriptase. If incorporated into the growing viral DNA chain, it causes chain termination due to the lack of a 3'-hydroxyl group, thereby inhibiting viral replication.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 3'-beta-Azido-2',3'-dideoxyuridine (AZU) Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of 3'-beta-Azido-2',3'-dideoxyuridine (AZU) for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AZU) and what is its mechanism of action?
A1: this compound (AZU) is a synthetic nucleoside analog. Its mechanism of action is primarily as a DNA chain terminator. After being taken up by the cell, AZU is phosphorylated by cellular kinases to its active triphosphate form, AZU-triphosphate (AZU-TP). AZU-TP competes with the natural deoxyuridine triphosphate (dUTP) for incorporation into newly synthesizing DNA strands by DNA polymerases. Once incorporated, the 3'-azido group on AZU prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus terminating DNA elongation and inhibiting cell proliferation.
Q2: What is the recommended starting concentration range for AZU in cell culture?
A2: The optimal concentration of AZU is highly dependent on the cell line and the specific experimental goals. For initial experiments, a broad concentration range should be tested. Based on data from related azido-nucleoside analogs like Zidovudine (B1683550) (AZT), a starting range of 0.1 µM to 200 µM is recommended for determining the half-maximal inhibitory concentration (IC50).[1] For some cell lines, concentrations up to 1000 µM (1 mM) have been explored.[2]
Q3: How does AZU impact the cell cycle?
A3: Nucleoside analogs like AZU and the closely related AZT can interfere with the cell cycle. Exposure to these compounds can lead to an accumulation of cells in the S phase of the cell cycle, as DNA replication is inhibited.[1][3] At higher concentrations or with prolonged exposure, this can lead to the induction of apoptosis.[3][4]
Q4: How can I determine the optimal concentration of AZU for my specific cell line and experiment?
A4: The optimal concentration should be determined empirically by performing a dose-response experiment and measuring a relevant biological endpoint. A common method is to perform a cytotoxicity or viability assay to determine the IC50 value, which is the concentration of AZU that inhibits 50% of the cell population's viability or proliferation.
Q5: What are the critical parameters to consider when designing an experiment to optimize AZU concentration?
A5: Key parameters to consider include:
-
Cell Line: Different cell lines exhibit varying sensitivities to AZU.
-
Cell Seeding Density: Ensure a consistent and optimal cell number is plated for each experiment.
-
Incubation Time: The duration of exposure to AZU will significantly impact the observed effect. Typical incubation times for cytotoxicity assays range from 24 to 72 hours.[4]
-
Assay Type: The choice of assay (e.g., MTT, XTT, resazurin (B115843), or cell counting) can influence the results.
-
Compound Solubility and Stability: Ensure AZU is properly dissolved and stable in your culture medium.
Experimental Protocols
Protocol: Determining the IC50 of AZU using a Resazurin-Based Viability Assay
This protocol provides a method for determining the concentration of AZU that inhibits cell viability by 50% (IC50).
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound (AZU)
-
Sterile DMSO (for stock solution)
-
Sterile PBS
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
Multi-channel pipette
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach and resume growth.
-
-
Preparation of AZU Dilutions:
-
Prepare a high-concentration stock solution of AZU in sterile DMSO (e.g., 100 mM).
-
Perform serial dilutions of the AZU stock solution in complete culture medium to create a range of working concentrations (e.g., 2000 µM, 1000 µM, 500 µM, 250 µM, 125 µM, 62.5 µM, 31.25 µM, 15.6 µM, and 0 µM). These will be 2x the final desired concentrations.
-
Include a vehicle control containing the same concentration of DMSO as the highest AZU concentration.
-
-
Cell Treatment:
-
Carefully remove 50 µL of medium from each well.
-
Add 50 µL of the 2x AZU working solutions to the corresponding wells, resulting in a final volume of 150 µL and the desired final AZU concentrations.
-
Each concentration should be tested in triplicate or quadruplicate.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Resazurin Assay:
-
After the incubation period, add 15 µL of the resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO2, protected from light.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the medium-only wells from all other readings.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the AZU concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Data Presentation
Table 1: Example IC50 Values for Azido-Nucleoside Analogs in Various Cell Lines
| Compound | Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| AZT | WiDr (Colon Carcinoma) | Cell Growth | 72 | Cytostatic up to 200 µM |
| AZT | HO-8910 (Ovarian Cancer) | MTT | 72 | Dose-dependent inhibition from 0.1 mM (100 µM) |
| ddC | CEM (Lymphoblastoid T-cell) | Cell Counting | 72 | More potent than AZT |
Data for AZU is limited in publicly available literature; the values for the related compound AZT are provided as a reference. Researchers should determine the IC50 for AZU in their specific cell line of interest.
Table 2: Researcher's Experimental Data Log for AZU Optimization
| Cell Line | Seeding Density (cells/well) | Incubation Time (hours) | Assay Type | IC50 (µM) | Notes |
| 24 | |||||
| 48 | |||||
| 72 | |||||
| 24 | |||||
| 48 | |||||
| 72 |
Visualizations
Mechanism of Action of this compound (AZU)
Caption: Cellular uptake and mechanism of action of AZU.
Experimental Workflow for Determining Optimal AZU Concentration
Caption: Workflow for optimizing AZU concentration.
Troubleshooting Guide
Table 3: Common Problems and Solutions in AZU Cell Culture Experiments
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Cell Toxicity at Low AZU Concentrations | - Cell line is highly sensitive.- Incorrect stock solution concentration.- Solvent (e.g., DMSO) toxicity. | - Test a lower range of AZU concentrations.- Verify the weighing and dilution calculations for the stock solution.- Ensure the final DMSO concentration is non-toxic (typically <0.5%). Run a vehicle-only control. |
| No Observable Effect of AZU | - Cell line is resistant.- AZU is inactive or degraded.- Insufficient incubation time.- Suboptimal cell health. | - Test a higher range of AZU concentrations.- Use a fresh stock of AZU. Store stock solutions properly (-20°C or -80°C).- Increase the incubation time (e.g., up to 72 hours).- Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| High Variability Between Replicates | - Inconsistent cell seeding.- Pipetting errors during dilution or treatment.- Edge effects in the 96-well plate. | - Use a cell counter for accurate seeding. Ensure a homogenous cell suspension.- Use calibrated pipettes and prepare master mixes for dilutions.- Avoid using the outer wells of the plate or fill them with sterile PBS or medium to maintain humidity. |
| Precipitation of AZU in Culture Medium | - AZU concentration exceeds its solubility in the medium. | - Prepare a fresh, lower concentration stock solution.- Gently warm the medium to aid dissolution, but avoid high temperatures that could degrade the compound. |
Troubleshooting Logic Diagram
Caption: Logic diagram for troubleshooting AZU experiments.
References
- 1. Synchronization of cells in the S phase of the cell cycle by 3'-azido-3'-deoxythymidine: implications for cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interference of cell cycle progression by zidovudine and lamivudine in NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interference with cell cycle progression and induction of apoptosis by dideoxynucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of 3`-Azido-3`-Deoxythymidine (AZT) on Telomerase Activity and Proliferation of HO-8910 Cell Line of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3'-beta-Azido-2',3'-dideoxyuridine (AZDU) Detection Assays
Welcome to the technical support center for 3'-beta-Azido-2',3'-dideoxyuridine (AZDU) detection assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly low signal, during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing very low or no fluorescent signal in my AZDU detection assay. What are the most common causes?
A1: Low or no signal is a frequent issue that can stem from several stages of the experimental workflow. The most common causes are related to suboptimal labeling, inefficient "click" reaction chemistry, or issues with sample preparation and handling.
Here is a systematic checklist to diagnose the problem:
-
AZDU Incorporation: Were the cells healthy and actively proliferating during the labeling period? Was the concentration and incubation time for AZDU optimal?
-
Sample Preparation: Was the fixation and permeabilization process adequate to preserve cell morphology while allowing the detection reagents to access the nuclear DNA?
-
Click Reaction Components: Are the alkyne-fluorophore probe, copper catalyst, and reducing agent fresh and stored correctly? The reducing agent, in particular, is prone to oxidation.
-
Reaction Conditions: Was the click reaction buffer prepared correctly and at the optimal pH? Were the incubation time and temperature for the reaction sufficient?
-
Imaging: Are the microscope's filter sets appropriate for the fluorophore used? Is photobleaching occurring due to excessive light exposure?[1]
Q2: How can I optimize the AZDU labeling concentration and incubation time?
A2: The optimal concentration and incubation time for AZDU are cell-type dependent and must be determined empirically. A common starting point is to perform a dose-response and time-course experiment.
-
Concentration: Start with a concentration range similar to other thymidine (B127349) analogs used in proliferation assays (e.g., 1-10 µM). Test a range of concentrations to find one that provides a strong signal without inducing cytotoxicity.[2] AZDU, also known as Azidothymidine (AZT), can have toxic effects at high concentrations.[3][4]
-
Incubation Time: The incubation time should correspond to the length of the cell cycle's S-phase for your specific cell type. A typical starting point is 1-2 hours, but this can be adjusted from 30 minutes to over 24 hours depending on the experimental goal.
Table 1: Example Titration Experiment for AZDU Labeling
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| AZDU Concentration | 1 µM | 5 µM | 10 µM | 20 µM |
| Incubation Time | 2 hours | 2 hours | 2 hours | 2 hours |
| Expected Outcome | Assess signal intensity vs. potential cytotoxicity. | |||
| AZDU Concentration | 10 µM | 10 µM | 10 µM | 10 µM |
| Incubation Time | 30 min | 1 hour | 2 hours | 4 hours |
| Expected Outcome | Determine the minimum time for detectable incorporation. |
Q3: My click reaction seems to be inefficient. How can I troubleshoot it?
A3: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction is central to detection.[5][6] Its failure is a primary cause of low signal.
-
Fresh Reagents: The copper(I) catalyst is generated in situ from a Cu(II) salt (e.g., copper sulfate) and a reducing agent (e.g., sodium ascorbate). Sodium ascorbate (B8700270) solutions are highly susceptible to oxidation and should be prepared fresh for each experiment.[7]
-
Copper Concentration: Ensure the correct concentration of the copper catalyst is used as specified in your protocol.
-
Ligands: The addition of a copper-chelating ligand can stabilize the Cu(I) oxidation state and improve reaction efficiency.[8][9]
-
Oxygen Removal: Oxygen can oxidize the Cu(I) catalyst. While not always necessary, degassing the reaction buffer can sometimes improve results.
-
Probe Accessibility: Inadequate cell permeabilization can prevent the alkyne-fluorophore probe from reaching the AZDU incorporated into the DNA.[10]
Experimental Protocols & Methodologies
Protocol 1: General Workflow for AZDU Detection in Cultured Cells
This protocol outlines the key steps for labeling cells with AZDU and detecting it via a click reaction with a fluorescent alkyne probe.
-
Cell Labeling:
-
Culture cells to the desired confluency on coverslips or in plates. Ensure cells are healthy and in the logarithmic growth phase.
-
Add AZDU to the culture medium at a pre-optimized concentration (e.g., 10 µM).
-
Incubate for a duration appropriate for the cell type (e.g., 2 hours) under standard culture conditions.
-
-
Fixation:
-
Wash the cells twice with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[10]
-
-
Permeabilization:
-
Wash the cells twice with PBS.
-
Permeabilize by incubating with a solution of 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.[10] This step is crucial for allowing the click reaction components to enter the cell and nucleus.
-
-
Click Reaction:
-
Wash the cells twice with PBS.
-
Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, components are typically added in the following order:
-
PBS: 435 µL
-
Alkyne-Fluorophore (e.g., from a 10 mM stock): 5 µL
-
Copper (II) Sulfate (e.g., from a 100 mM stock): 5 µL
-
Sodium Ascorbate (e.g., from a 500 mM stock, prepared fresh ): 50 µL
-
-
Remove the wash buffer and add the click reaction cocktail to the cells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Wash the cells three times with PBS.
-
If desired, counterstain nuclei with a DNA dye like DAPI or Hoechst.
-
Wash again and mount the coverslips for imaging.
-
-
Imaging:
-
Acquire images using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore and counterstain.
-
Use an anti-fade mounting medium to minimize photobleaching during image acquisition.[1]
-
Visual Guides
Diagrams of Workflows and Pathways
References
- 1. biotium.com [biotium.com]
- 2. researchgate.net [researchgate.net]
- 3. biology.stackexchange.com [biology.stackexchange.com]
- 4. The toxicity of azidothymidine (AZT) in the treatment of patients with AIDS and AIDS-related complex. A double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EdU proliferation: Applications, assay kits & techniques [baseclick.eu]
- 6. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. EdU Assay | Kit for Cell Proliferation Analysis [baseclick.eu]
reducing background noise in 3'-beta-Azido-2',3'-dideoxyuridine imaging experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in 3'-beta-Azido-2',3'-dideoxyuridine (AZU) imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in AZU imaging experiments?
High background noise in AZU imaging can originate from several sources:
-
Non-specific binding of the fluorescent probe: The alkyne-fluorophore conjugate can bind to cellular components or the substrate (e.g., coverslip) through hydrophobic or electrostatic interactions.[1][2]
-
Incomplete removal of unbound probe: Insufficient washing after the click reaction can leave a high concentration of unbound fluorophore, leading to diffuse background fluorescence.
-
Suboptimal Click Reaction Conditions: Inefficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) can lead to unreacted alkyne probes that may bind non-specifically.[3][4][5] Problems with the catalyst, such as using Cu(II) salts without an adequate reducing agent, can also contribute.[5]
-
Autofluorescence: Some cell types or fixation methods (e.g., glutaraldehyde) can produce endogenous fluorescence.
-
Contaminants: Fluorescent impurities in reagents or on labware can also contribute to background noise.
Q2: What are the essential controls for an AZU imaging experiment?
To ensure the specificity of your signal and troubleshoot background issues, the following controls are crucial:
-
No AZU Control: Cells that are not incubated with AZU but are subjected to the entire click reaction and imaging procedure. This helps identify background from the click reagents and the fluorescent probe itself.
-
No Click Reaction Control: Cells that are incubated with AZU but do not undergo the click reaction. This control helps to assess the level of autofluorescence from the cells and the non-specific binding of the alkyne probe in the absence of a covalent linkage.
-
No Primary/Secondary Antibody Control (if applicable): If using an antibody-based detection method, omitting the primary or secondary antibody can help identify non-specific binding of the antibodies.[6]
Q3: How can the choice of fluorophore impact background noise?
The properties of the fluorophore can significantly influence background levels. Brighter, more photostable fluorophores are generally preferred as they can be used at lower concentrations, which can reduce non-specific binding. Additionally, some fluorophores are more prone to aggregation or non-specific binding due to their charge or hydrophobicity. It is advisable to test different fluorophores to find one that provides the best signal-to-noise ratio for your specific application.
Q4: What is the role of the copper catalyst in background noise and how can it be optimized?
The copper(I) catalyst is essential for the CuAAC reaction.[5] However, copper ions can also be toxic to cells and can contribute to background noise if not used correctly.
-
Copper Source: The active catalyst is Cu(I), which can be generated from Cu(II) salts (like CuSO₄) using a reducing agent such as sodium ascorbate.[5] Using fresh solutions of the reducing agent is critical for efficient catalysis.
-
Ligands: The use of a copper-chelating ligand, such as THPTA, can stabilize the Cu(I) oxidation state and improve the efficiency of the click reaction, potentially allowing for lower copper concentrations and reducing background.[3]
-
Concentration: The concentration of the copper catalyst should be optimized. While higher concentrations can increase the reaction rate, they can also lead to increased background and cellular toxicity.
Troubleshooting Guides
Issue 1: High, diffuse background fluorescence across the entire sample.
| Possible Cause | Recommended Solution |
| Incomplete removal of unbound fluorescent probe. | Increase the number and duration of washing steps after the click reaction. Use a detergent like Tween-20 (0.1%) in your washing buffer to help remove non-specifically bound probe. |
| Non-specific binding of the fluorescent probe. | 1. Decrease the concentration of the alkyne-fluorophore. 2. Incorporate a blocking step before the click reaction using a solution like 3% Bovine Serum Albumin (BSA) in PBS. 3. Consider using a different fluorophore with lower non-specific binding properties. |
| Contaminated reagents or buffers. | Prepare fresh solutions and buffers. Use high-purity water and reagents. |
Issue 2: Punctate, non-specific staining in the cytoplasm or nucleus.
| Possible Cause | Recommended Solution |
| Aggregation of the fluorescent probe. | 1. Centrifuge the alkyne-fluorophore solution at high speed before use to pellet any aggregates. 2. Prepare fresh dilutions of the probe for each experiment. |
| Precipitation of the copper catalyst. | Ensure all components of the click reaction buffer are fully dissolved. Prepare the click reaction cocktail immediately before use. |
| Cellular stress or damage. | Handle cells gently throughout the protocol to maintain cellular integrity. Optimize fixation and permeabilization conditions. |
Issue 3: Weak or no specific signal.
| Possible Cause | Recommended Solution |
| Inefficient Click Reaction. | 1. Prepare fresh solutions of the copper catalyst (e.g., CuSO₄) and the reducing agent (e.g., sodium ascorbate) for each experiment. 2. Optimize the concentration of the catalyst and reducing agent. 3. Increase the incubation time for the click reaction. |
| Insufficient incorporation of AZU. | 1. Ensure cells are in a proliferative state during AZU labeling. 2. Optimize the concentration of AZU and the labeling duration. |
| Degradation of the azide (B81097) or alkyne. | Store azide- and alkyne-containing reagents protected from light and at the recommended temperature. |
Experimental Protocol: AZU Labeling and Imaging
This protocol provides a general workflow for AZU labeling of nascent DNA in cultured cells followed by fluorescent detection using click chemistry.
1. Cell Culture and AZU Labeling:
- Plate cells on a suitable substrate for imaging (e.g., glass-bottom dishes or coverslips).
- Culture cells to the desired confluency.
- Add AZU to the culture medium at a final concentration of 10-50 µM.
- Incubate for a period ranging from 30 minutes to several hours, depending on the experimental goals.
2. Cell Fixation and Permeabilization:
- Wash cells twice with pre-warmed PBS.
- Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
- Wash cells three times with PBS.
- Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
- Wash cells three times with PBS.
3. Click Reaction:
- Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix the following in order:
- PBS: 85 µL
- Alkyne-fluorophore (10 mM stock): 1 µL (final concentration 100 µM)
- Copper(II) Sulfate (50 mM stock): 2 µL (final concentration 1 mM)
- Sodium Ascorbate (500 mM stock, freshly prepared): 2 µL (final concentration 10 mM)
- Aspirate the PBS from the cells and add the click reaction cocktail.
- Incubate for 30-60 minutes at room temperature, protected from light.
4. Washing and Counterstaining:
- Remove the click reaction cocktail and wash the cells three times with PBS containing 0.1% Tween-20.
- (Optional) Counterstain the nuclei with a DNA dye such as DAPI.
- Wash cells twice with PBS.
5. Imaging:
- Mount the coverslips with an appropriate mounting medium.
- Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and counterstain.
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations for Click Reaction
| Reagent | Stock Concentration | Final Concentration | Notes |
| Alkyne-Fluorophore | 1-10 mM in DMSO | 1-100 µM | Optimize for signal-to-noise. |
| Copper(II) Sulfate (CuSO₄) | 50-100 mM in H₂O | 0.1-1 mM | Can be toxic at high concentrations. |
| Sodium Ascorbate | 500 mM in H₂O | 1-10 mM | Prepare fresh for each experiment. |
| THPTA Ligand (optional) | 50 mM in H₂O | 0.5-5 mM | Can improve reaction efficiency.[3] |
Table 2: Troubleshooting Quick Reference
| Problem | Possible Cause | Quick Solution |
| High Diffuse Background | Incomplete washing or non-specific probe binding. | Increase wash steps; use a blocking agent. |
| Punctate Staining | Probe aggregation. | Centrifuge probe solution before use. |
| Weak/No Signal | Inefficient click reaction or low AZU incorporation. | Use fresh reagents; optimize labeling time. |
Visualizations
Caption: Experimental workflow for AZU imaging.
Caption: Troubleshooting flowchart for background noise.
References
- 1. Effect of nonspecific binding of imaging agents to plasma protein in the paired-agent imaging for resection during surgery (PAIRS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. youtube.com [youtube.com]
best practices for fixation and permeabilization with 3'-beta-Azido-2',3'-dideoxyuridine
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 3'-beta-Azido-2',3'-dideoxyuridine (AzU) for cellular labeling.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind AzU labeling?
A1: this compound (AzU) is a nucleoside analog of thymidine. Due to its structural similarity, it can be incorporated into newly synthesized DNA by cellular polymerases. The key feature of AzU is the presence of an azide (B81097) group, which is a bioorthogonal chemical handle. This azide group does not interfere with normal cellular processes. After incorporation, the azide can be specifically detected through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, commonly known as "click chemistry." In this reaction, the azide on the incorporated AzU reacts with a fluorescently-labeled alkyne to form a stable triazole linkage, allowing for the visualization and quantification of DNA synthesis.
Q2: What is the difference between AzU and EdU labeling?
A2: Both AzU and EdU (5-ethynyl-2'-deoxyuridine) are nucleoside analogs used to label newly synthesized DNA. The primary difference lies in the bioorthogonal handle they possess. AzU contains an azide group, while EdU contains an alkyne group. Consequently, for detection via click chemistry, AzU is reacted with a fluorescent alkyne, whereas EdU is reacted with a fluorescent azide. The choice between AzU and EdU may depend on the specific experimental design, such as the availability of fluorescent probes or the presence of other azide or alkyne-containing molecules in the system.
Q3: Why are fixation and permeabilization necessary for AzU detection?
A3: Fixation is crucial to preserve the cellular structure and to lock the incorporated AzU within the DNA, preventing its loss during subsequent washing steps. Permeabilization is the process of creating pores in the cell and nuclear membranes. This is essential to allow the click chemistry reagents, particularly the fluorescently-labeled alkyne and the copper catalyst, to enter the cell and access the azide group on the incorporated AzU in the nucleus. Without proper permeabilization, the click reaction cannot occur efficiently, leading to weak or no signal.
Q4: Can I use methanol (B129727) for both fixation and permeabilization?
A4: Yes, methanol can be used for both fixation and permeabilization.[1] It works by dehydrating the cells and precipitating proteins.[1] While this can be a convenient one-step method, it is important to note that methanol can be harsh on some epitopes if you plan to perform simultaneous immunofluorescence.[1] It can also lead to cell shrinkage and altered morphology. For this reason, crosslinking fixatives like paraformaldehyde are often preferred for better preservation of cellular structure.[1]
Troubleshooting Guide
Issue 1: Weak or No Fluorescent Signal
| Possible Cause | Recommended Solution |
| Inefficient AzU Incorporation | - Ensure cells are actively proliferating. - Optimize AzU concentration and incubation time for your specific cell type. - Check the viability of your cells before and after AzU labeling. |
| Inadequate Fixation | - Use a fresh solution of 4% paraformaldehyde in PBS for fixation. Older formaldehyde (B43269) solutions can be less effective. - Ensure a fixation time of at least 15 minutes at room temperature.[2] |
| Insufficient Permeabilization | - The permeabilization agent must be able to penetrate both the cellular and nuclear membranes. Triton X-100 or saponin-based reagents are commonly used.[2][3] - Optimize the concentration and incubation time of the permeabilizing agent. See the table below for starting recommendations. |
| Click Reaction Failure | - Use a freshly prepared click reaction cocktail. The copper(I) catalyst is prone to oxidation. - Ensure all components of the click reaction are added in the correct order as specified by the manufacturer's protocol. - The presence of chelating agents (e.g., EDTA) in your buffers can inhibit the copper-catalyzed reaction. Use buffers without these agents. |
| Signal Loss During Washes | - Be gentle during washing steps to avoid dislodging cells. - Ensure that the fixation was adequate to crosslink the AzU-containing DNA within the cells. |
Issue 2: High Background Fluorescence
| Possible Cause | Recommended Solution |
| Non-specific Binding of the Fluorescent Alkyne | - Increase the number and duration of wash steps after the click reaction. - Include a blocking step with 3% BSA in PBS before and after the click reaction.[2][4] - Titrate the concentration of the fluorescent alkyne to find the optimal balance between signal and background. |
| Autofluorescence | - Aldehyde-based fixatives like paraformaldehyde can sometimes induce autofluorescence.[5] This can be quenched by treating the cells with a solution of glycine (B1666218) or sodium borohydride (B1222165) after fixation. - If autofluorescence is a persistent issue, consider using a fluorescent alkyne with a longer wavelength (e.g., red or far-red) as cellular autofluorescence is typically more prominent in the green and yellow channels.[5] |
| Precipitation of Click Reagents | - Ensure that all click reaction components are fully dissolved before adding them to the cells. - Prepare the click reaction cocktail immediately before use. |
Experimental Protocols
Protocol 1: Standard Fixation and Permeabilization for AzU Detection
This protocol is adapted from standard methods for detecting incorporated nucleoside analogs.
Materials:
-
Cells grown on coverslips or in microplates
-
This compound (AzU)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS or a saponin-based buffer)
-
Click chemistry detection reagents (fluorescent alkyne, copper(II) sulfate, reducing agent, and ligand)
-
Wash Buffer (e.g., PBS with 3% BSA)
Procedure:
-
AzU Labeling: Incubate actively dividing cells with the desired concentration of AzU for the appropriate duration.
-
Washing: Wash the cells twice with PBS to remove unincorporated AzU.
-
Fixation: Add 4% PFA in PBS and incubate for 15 minutes at room temperature.[2]
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Add Permeabilization Buffer and incubate for 15-20 minutes at room temperature.
-
Washing: Wash the cells twice with Wash Buffer.
-
Click Reaction: Prepare the click reaction cocktail according to the manufacturer's instructions and add it to the cells. Incubate for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with Wash Buffer.
-
Imaging: Mount the coverslips or image the microplate using a fluorescence microscope.
Data Presentation
Table 1: Comparison of Common Permeabilization Agents
| Permeabilizing Agent | Type | Typical Concentration | Incubation Time | Notes |
| Triton X-100 | Non-ionic detergent | 0.1 - 0.5% in PBS | 10-20 minutes | Permeabilizes all membranes, including the nuclear membrane. Can be harsh on some cellular structures.[5] |
| Saponin | Non-ionic detergent | 0.1 - 0.5% in PBS | 10-30 minutes | Selectively permeabilizes membranes based on cholesterol content, making it gentler on the nuclear membrane.[5] |
| Digitonin | Mild non-ionic detergent | 10-50 µg/mL | 5-15 minutes | Also permeabilizes based on cholesterol content, considered very gentle. |
| Methanol (ice-cold) | Organic solvent | 90-100% | 10 minutes at -20°C | Acts as both a fixative and permeabilizing agent. Can alter cell morphology and some epitopes.[1] |
Visualizations
Caption: Experimental workflow for AzU labeling and detection.
Caption: Troubleshooting logic for weak or no AzU signal.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
common pitfalls to avoid in 3'-beta-Azido-2',3'-dideoxyuridine-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3'-beta-Azido-2',3'-dideoxyuridine (AZDU)-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (AZDU)?
A1: this compound (AZDU) is a nucleoside analog that acts as a chain terminator of DNA synthesis. After entering the cell, it is phosphorylated by cellular kinases to its active triphosphate form, AZDU-triphosphate (AZDU-TP). AZDU-TP competes with the natural substrate, deoxyuridine triphosphate (dUTP), for incorporation into a growing DNA strand by viral reverse transcriptases (RTs) or cellular DNA polymerases. The 3'-azido group on AZDU prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus terminating DNA chain elongation.
Q2: What are the primary applications of AZDU in research?
A2: AZDU is primarily investigated for its potential as an antiviral agent, particularly against retroviruses like the human immunodeficiency virus (HIV). Its ability to inhibit reverse transcriptase makes it a compound of interest in the development of new antiretroviral therapies. It is also used as a tool compound in virology and molecular biology to study the mechanisms of DNA synthesis and viral replication.
Q3: What are the known off-target effects of AZDU?
A3: A primary concern with nucleoside analogs like AZDU is mitochondrial toxicity.[1] The active triphosphate form, AZDU-TP, can inhibit human mitochondrial DNA polymerase gamma (Pol γ), the enzyme responsible for replicating and repairing mitochondrial DNA (mtDNA).[2] Inhibition of Pol γ can lead to mtDNA depletion, impaired oxidative phosphorylation, increased production of reactive oxygen species (ROS), and ultimately cellular dysfunction.[3]
Q4: How stable is AZDU in cell culture medium?
A4: The stability of nucleoside analogs in cell culture media can be influenced by factors such as pH, temperature, and the presence of enzymes in the serum supplement.[4][5][6] It is recommended to prepare fresh dilutions of AZDU for each experiment and to minimize the time the compound spends in the incubator before being added to the cells. For long-term experiments, the stability of AZDU in the specific culture conditions should be empirically determined.
Troubleshooting Guides
Issue 1: High Background or False Positives in Cytotoxicity Assays (e.g., MTT Assay)
Question: My MTT assay is showing high background absorbance, or I'm seeing a cytotoxic effect in my no-drug control wells. What could be the cause?
Answer: High background in MTT assays can be due to several factors. Use the following decision tree to troubleshoot the issue.
Caption: Troubleshooting workflow for high background in cytotoxicity assays.
Issue 2: Inconsistent or No Antiviral Activity Observed
Question: I am not seeing the expected inhibition of viral replication in my AZDU-treated samples, or the results are highly variable between experiments. What should I check?
Answer: Lack of or inconsistent antiviral activity can stem from issues with the compound, the virus, the cells, or the assay protocol itself. Follow this workflow to diagnose the problem.
Caption: Troubleshooting workflow for inconsistent antiviral assay results.
Quantitative Data Summary
The following tables summarize typical concentration ranges and reported values for azido-nucleoside analogs in antiviral and cytotoxicity assays. Note that optimal concentrations are cell-type and assay-dependent and should be determined empirically.
Table 1: Antiviral Activity (IC50) of Azido-Nucleoside Analogs Against HIV-1
| Compound | Cell Line | IC50 (µM) | Reference |
| 3'-azido-2',3'-dideoxyuridine (AZDU) | Human PBM | ~0.1 - 1.0 | [7] |
| Zidovudine (B1683550) (AZT) | MT-4 | 0.003 - 0.01 | [8] |
| Zidovudine (AZT) | CEM | 0.001 - 0.005 | [9] |
Table 2: Cytotoxicity (CC50) of Azido-Nucleoside Analogs
| Compound | Cell Line | CC50 (µM) | Reference |
| 3'-azido-2',3'-dideoxyuridine (AZDU) | Human PBM | >100 | [7] |
| Zidovudine (AZT) | CEM | >100 | [9] |
| Zidovudine (AZT) | Human Muscle Cells | ~500 | [2] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol outlines a general procedure for determining the cytotoxicity of AZDU using an MTT assay.[10][11][12]
-
Cell Seeding:
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Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of AZDU in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells.
-
Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO) and untreated controls (medium only).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Mix gently on an orbital shaker to dissolve the crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration to determine the CC50 value.
-
Protocol 2: HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Non-radioactive)
This protocol provides a general framework for a non-radioactive HIV-1 RT inhibition assay.[13]
-
Reagent Preparation:
-
Prepare a reaction buffer containing a template/primer (e.g., poly(A)/oligo(dT)), dNTPs, and a labeled nucleotide (e.g., DIG-dUTP and Biotin-dUTP).
-
Prepare serial dilutions of AZDU-TP (the active form of AZDU).
-
-
RT Reaction:
-
In a microplate, combine the reaction buffer with a known amount of recombinant HIV-1 RT.
-
Add the diluted AZDU-TP or a vehicle control.
-
Incubate at 37°C for 1 hour to allow for DNA synthesis.
-
-
Capture of Newly Synthesized DNA:
-
Transfer the reaction mixture to a streptavidin-coated plate to capture the biotin-labeled DNA.
-
Incubate for 1 hour at room temperature.
-
Wash the plate to remove unincorporated nucleotides and RT.
-
-
Detection:
-
Add an anti-DIG antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Incubate for 1 hour at room temperature.
-
Wash the plate thoroughly.
-
Add a colorimetric or chemiluminescent substrate for the enzyme.
-
-
Signal Measurement:
-
Read the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of RT inhibition for each AZDU-TP concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Signaling Pathways and Workflows
AZDU Mechanism of Action
The following diagram illustrates the intracellular activation of AZDU and its mechanism of action as a DNA chain terminator.
Caption: Intracellular activation and mechanism of action of AZDU.
References
- 1. Zidovudine Induces Downregulation of Mitochondrial Deoxynucleoside Kinases: Implications for Mitochondrial Toxicity of Antiviral Nucleoside Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular and mitochondrial toxicity of zidovudine (AZT), didanosine (ddI) and zalcitabine (ddC) on cultured human muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-Term Exposure to AZT, but not d4T, Increases Endothelial Cell Oxidative Stress and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphorylation of 3'-azido-2',3'-dideoxyuridine and preferential inhibition of human and simian immunodeficiency virus reverse transcriptases by its 5'-triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular activation and cytotoxicity of three different combinations of 3'-azido-3'-deoxythymidine and 2',3'-dideoxyinosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. texaschildrens.org [texaschildrens.org]
- 12. researchhub.com [researchhub.com]
- 13. profoldin.com [profoldin.com]
ensuring complete solubility of 3'-beta-Azido-2',3'-dideoxyuridine in aqueous buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on ensuring the complete solubility of 3'-beta-Azido-2',3'-dideoxyuridine (AZU) in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound (AZU) in common solvents?
A1: The solubility of AZU has been determined in several common laboratory solvents. In aqueous buffers such as PBS (pH 7.2), the solubility is approximately 1 mg/mL. For organic solvents, the solubility is higher, reaching up to 2 mg/mL in DMSO and DMF. The compound is reported to be insoluble in ethanol.
Q2: I am observing precipitation when diluting my DMSO stock of AZU into aqueous buffer. What is causing this?
A2: This is a common issue known as "crashing out." It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous buffer where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to precipitate out of the solution.
Q3: How does pH affect the solubility of AZU?
A3: While specific data on the pH-dependent solubility of AZU is limited, the solubility of nucleoside analogs can be influenced by pH. For compounds with ionizable groups, adjusting the pH of the buffer can significantly alter solubility. It is advisable to determine the optimal pH for your specific experimental conditions empirically.
Q4: Can temperature be used to increase the solubility of AZU?
A4: For most solids, solubility in a liquid increases with temperature. Gently warming the aqueous buffer while dissolving AZU may help to increase its solubility. However, it is crucial to be mindful of the thermal stability of AZU and other components in your experimental system. Prolonged exposure to high temperatures should be avoided.
Q5: Are there any additives that can enhance the aqueous solubility of AZU?
A5: The use of co-solvents can be an effective strategy. However, the choice of co-solvent must be compatible with your experimental system, as they can have physiological effects. It is recommended to keep the final concentration of any organic co-solvent in your aqueous solution to a minimum, typically below 1% (v/v), to avoid adverse effects in cell-based assays.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | The concentration of AZU in the final aqueous solution exceeds its solubility limit. | - Decrease the final concentration of AZU in the aqueous buffer.- Increase the volume of the aqueous buffer for dilution.- Prepare a more dilute DMSO stock solution. |
| Rapid addition of the concentrated DMSO stock into the aqueous buffer. | - Add the DMSO stock solution dropwise to the aqueous buffer while gently vortexing or stirring to ensure rapid and uniform mixing.- Pre-warm the aqueous buffer to 37°C before adding the DMSO stock. | |
| Incomplete dissolution of solid AZU in aqueous buffer | The solubility limit of AZU in the chosen buffer has been reached. | - Increase the volume of the buffer.- Gently warm the buffer while stirring. Sonication can also be attempted.- If compatible with the experiment, adjust the pH of the buffer. |
| The quality of the AZU solid may be poor, or it may contain impurities. | - Ensure you are using a high-purity grade of AZU.- If possible, analyze the purity of your compound. | |
| Precipitation observed after storage of the aqueous solution | The solution was supersaturated and has precipitated over time. | - Prepare fresh aqueous solutions of AZU before each experiment.- If short-term storage is necessary, store at 4°C and visually inspect for precipitation before use. Gently warm and vortex to redissolve if necessary. |
| The buffer composition is not optimal for maintaining solubility. | - Experiment with different buffer systems (e.g., Tris-HCl, HEPES) to find one that provides better stability for your desired concentration. |
Quantitative Solubility Data
The following table summarizes the known solubility of this compound (AZU) and its close structural analog, Zidovudine (AZT), in various solvents.
| Compound | Solvent | Temperature | Solubility |
| This compound (AZU) | PBS (pH 7.2) | Not Specified | 1 mg/mL |
| DMSO | Not Specified | 2 mg/mL | |
| DMF | Not Specified | 2 mg/mL | |
| Ethanol | Not Specified | Insoluble | |
| Zidovudine (AZT) | PBS (pH 7.2) | Not Specified | ~10 mg/mL[1] |
| DMSO | Not Specified | ~30 mg/mL[1] | |
| DMF | Not Specified | ~30 mg/mL[1] | |
| Ethanol | Not Specified | ~10 mg/mL[1] |
Experimental Protocols
Protocol for Preparing a 1 mg/mL Aqueous Stock Solution of AZU in PBS
Materials:
-
This compound (AZU) solid
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Weigh out the desired amount of AZU solid in a sterile microcentrifuge tube. For a 1 mL stock solution of 1 mg/mL, weigh 1 mg of AZU.
-
Add the corresponding volume of PBS (pH 7.2) to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If undissolved particles remain, gently warm the solution to 37°C for 5-10 minutes, vortexing intermittently. Caution: Avoid overheating as it may degrade the compound.
-
Once the AZU is completely dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
It is recommended to prepare this solution fresh for each experiment. If short-term storage is required, store at 4°C and use within 24 hours. Always check for precipitation before use.
Visualizations
Caption: Workflow for preparing AZU solutions for in vitro assays.
Caption: Troubleshooting logic for AZU precipitation.
References
minimizing off-target effects of 3'-beta-Azido-2',3'-dideoxyuridine in cellular models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 3'-beta-Azido-2',3'-dideoxyuridine (also known as Azidouridine, AzdU, or CS-87) in cellular models. The focus is on minimizing and troubleshooting off-target effects to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a nucleoside analog that primarily acts as a reverse transcriptase inhibitor.[1] After entering the cell, it is phosphorylated to its active triphosphate form. This active metabolite then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into newly synthesized viral DNA by reverse transcriptase.[1] Once incorporated, the 3'-azido group prevents the formation of the next phosphodiester bond, leading to chain termination and inhibition of viral replication.[2]
Q2: What are the known off-target effects of this compound in cellular models?
A2: The most well-documented off-target effects, largely extrapolated from studies on the closely related compound Azidothymidine (AZT), include:
-
Mitochondrial Toxicity: Inhibition of mitochondrial DNA polymerase gamma (Pol-γ), leading to mitochondrial DNA (mtDNA) depletion, impaired respiratory chain function, increased production of reactive oxygen species (ROS), and altered mitochondrial morphology.[2][3]
-
Cytotoxicity: Inhibition of cellular proliferation and induction of cell death, particularly in rapidly dividing cells.[4]
-
Myelotoxicity: Suppression of bone marrow progenitor cells, leading to a reduction in various blood cell lineages.[5]
-
Genotoxicity: Incorporation into nuclear DNA, potentially leading to DNA damage and chromosomal aberrations.[2]
Q3: How can I minimize the off-target effects of this compound in my experiments?
A3: Minimizing off-target effects is crucial for obtaining reliable data. Key strategies include:
-
Dose-Response Optimization: Conduct thorough dose-response experiments to determine the lowest effective concentration that achieves the desired antiviral effect while minimizing cytotoxicity.
-
Time-Course Optimization: Limit the duration of exposure to the compound to the minimum time required to observe the intended effect.
-
Cell Line Selection: Use cell lines that are less sensitive to the cytotoxic effects of the compound, if appropriate for the experimental model.
-
Use of Controls: Always include appropriate vehicle controls and consider using a positive control for toxicity if available.
-
Antioxidant Supplementation: In cases of suspected oxidative stress-mediated toxicity, co-treatment with antioxidants like N-acetylcysteine may mitigate some off-target effects.[6]
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed in Treated Cultures
| Possible Cause | Troubleshooting Step |
| Compound concentration is too high. | Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Use concentrations at or below the IC50 for your experiments. |
| Prolonged exposure to the compound. | Conduct a time-course experiment to identify the optimal incubation time. Reduce the exposure duration if possible. |
| Cell line is particularly sensitive. | Consider using a different, less sensitive cell line if your experimental design allows. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells. Run a vehicle-only control. |
Issue 2: Inconsistent or Unexpected Results in Viability Assays (e.g., MTT Assay)
| Possible Cause | Troubleshooting Step |
| Incomplete formazan (B1609692) solubilization. | Ensure complete dissolution of formazan crystals by using an appropriate solubilization buffer and allowing sufficient incubation time with gentle agitation.[7] |
| Interference of the compound with the assay. | Test the compound in a cell-free system with the MTT reagent to check for direct reduction of MTT. If interference is observed, consider an alternative viability assay (e.g., LDH release assay for cytotoxicity).[7] |
| Cell seeding density is not optimal. | Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[8] |
| "Edge effect" in multi-well plates. | To minimize evaporation, do not use the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead.[7] |
Issue 3: Suspected Mitochondrial Toxicity
| Possible Cause | Troubleshooting Step |
| Inhibition of mitochondrial DNA polymerase gamma. | Measure mitochondrial DNA (mtDNA) copy number using qPCR to assess for depletion. |
| Increased oxidative stress. | Measure reactive oxygen species (ROS) levels using fluorescent probes (e.g., DCFDA). Consider co-treatment with an antioxidant as a rescue experiment. |
| Impaired mitochondrial function. | Assess mitochondrial membrane potential using dyes like JC-1 or TMRM. Measure cellular ATP levels. |
Quantitative Data Summary
Table 1: Cytotoxicity of Azidothymidine (AZT) in Various Cell Lines
| Cell Line | Compound | IC50 (µM) | Exposure Time | Reference |
| PC-3 (prostate cancer) | B13 (ceramide analogue) | 79.3 | Not Specified | [9] |
| HL-60 (leukemia) | B13 (ceramide analogue) | 33.6 | Not Specified | [9] |
| PC-3 (prostate cancer) | Compound 15 (arylpropyl sulfonamide) | 29.2 | Not Specified | [9] |
| HL-60 (leukemia) | Compound 15 (arylpropyl sulfonamide) | 20.7 | Not Specified | [9] |
Note: Data for this compound is limited; data for the closely related compound AZT and other relevant compounds are provided for reference.
Table 2: Effect of Zidovudine (B1683550) (AZT) on Mitochondrial DNA (mtDNA) Content
| Cell Line/Tissue | Treatment | mtDNA Content (% of Control) | Duration | Reference |
| Rat Liver | 0.5 mg/ml AZT in drinking water | ~60% | 35 days | [10] |
| Rat Liver | 1 mg/ml AZT in drinking water | ~40% | 35 days | [10] |
| 3T3-F442a cells | 1 µM AZT | Increased | Not Specified | [11] |
| 3T3-F442a cells | 10 µM AZT | Increased | Not Specified | [11] |
| Human Muscle Cells | Various concentrations | Decreased COX activity | 10 days | [4] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[12][13]
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Quantification of Mitochondrial DNA (mtDNA) Content by qPCR
This protocol provides a method to assess mtDNA depletion.
Materials:
-
DNA extraction kit
-
Primers for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M)
-
qPCR master mix
-
Real-time PCR system
Procedure:
-
Culture cells with and without this compound for the desired duration.
-
Harvest cells and extract total DNA using a commercial kit.
-
Perform qPCR using primers for both the mitochondrial and nuclear genes.
-
Calculate the relative mtDNA copy number using the ΔΔCt method, normalizing the mitochondrial gene expression to the nuclear gene expression.
-
Compare the relative mtDNA content of treated cells to untreated controls.
Visualizations
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Caption: Signaling pathway of this compound-induced mitochondrial toxicity.
References
- 1. AZT-induced mitochondrial toxicity: an epigenetic paradigm for dysregulation of gene expression through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 3. Antiretroviral Therapy-Induced Mitochondrial Toxicity: Potential Mechanisms Beyond Polymerase-γ Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular and mitochondrial toxicity of zidovudine (AZT), didanosine (ddI) and zalcitabine (ddC) on cultured human muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Zidovudine-Induced Mitochondrial Toxicity and Myopathy | Semantic Scholar [semanticscholar.org]
- 6. Azidothymidine-triphosphate impairs mitochondrial dynamics by disrupting the quality control system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Zidovudine and Stavudine on Mitochondrial DNA of Differentiating 3T3-F442a Cells Are Not Associated with Imbalanced Deoxynucleotide Pools - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues | Anticancer Research [ar.iiarjournals.org]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
Validation & Comparative
comparing 3'-beta-Azido-2',3'-dideoxyuridine with BrdU for cell cycle analysis
A Comparative Guide to Cell Proliferation Assays: 3'-beta-Azido-2',3'-dideoxyuridine (via EdU Click Chemistry) vs. BrdU
For researchers, scientists, and drug development professionals engaged in cell cycle analysis, the accurate measurement of DNA synthesis is paramount. For decades, the incorporation of the thymidine (B127349) analog Bromodeoxyuridine (BrdU) has been the gold-standard for identifying cells in the S-phase of the cell cycle.[1][2][3] However, recent advancements have introduced a powerful alternative that utilizes an azide-modified nucleoside in a "click chemistry" reaction, offering significant advantages over the traditional BrdU method. While the specific compound this compound (AzU) is primarily known as an antiviral agent, the principle of using an azide-modified nucleoside for cell cycle analysis is embodied by the widely adopted 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) assay. This guide provides a comprehensive comparison of the EdU click chemistry method and the conventional BrdU assay.
Principle of Detection
BrdU Incorporation Assay: This method involves the incorporation of BrdU, a synthetic analog of thymidine, into newly synthesized DNA during the S-phase of the cell cycle.[1][4] Detection of incorporated BrdU requires denaturation of the DNA to expose the BrdU epitopes, which are then recognized by specific monoclonal antibodies conjugated to fluorophores.[4][5]
EdU Click Chemistry Assay: This technique utilizes EdU, another thymidine analog which contains a terminal alkyne group.[4][5][6] EdU is also incorporated into DNA during replication. Detection is achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[4][5][6][7] In this reaction, a fluorescently-labeled azide (B81097) covalently binds to the alkyne group of EdU, allowing for visualization without the need for DNA denaturation.[4][5][6][8]
Performance Comparison
The choice between EdU and BrdU assays can significantly impact experimental workflow, data quality, and the ability to perform multiplex analyses. The following table summarizes the key performance differences based on experimental data and established protocols.
| Feature | EdU (via Click Chemistry) | BrdU (Antibody-based) | References |
| Detection Method | Copper-catalyzed click chemistry with a fluorescent azide. | Immunodetection with an anti-BrdU antibody. | [4][5][6][8] |
| DNA Denaturation | Not required. | Required (e.g., HCl, heat, or DNase treatment). | [4][5][6][8] |
| Protocol Time | Shorter (approx. 1.5-2 hours). | Longer (approx. 3-4 hours to several days). | [2][6][9] |
| Sensitivity | Higher, allows for lower concentrations of EdU (1-10 µM). | Lower, often requires higher concentrations of BrdU (up to 100 µM). | [1][4][10] |
| Multiplexing | Highly compatible with antibody staining for other markers. | Limited compatibility due to harsh denaturation steps that can destroy epitopes. | [6][8][10] |
| Potential for Artifacts | Minimal, preserves cell morphology and antigenicity. | DNA denaturation can alter cell cycle distribution and compromise sample integrity. | [1][7][8] |
| Toxicity | Can induce cell cycle arrest and toxicity with long-term exposure in some cell lines. | Can also affect cell cycle progression and viability, particularly with continuous labeling. | [11][12] |
Experimental Workflows
The experimental workflows for EdU and BrdU assays differ significantly, primarily due to the detection step.
References
- 1. Quantification of cell cycle kinetics by EdU (5-ethynyl-2′-deoxyuridine)-coupled-fluorescence-intensity analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Detection of S-phase cell cycle progression using 5-ethynyl-2'-deoxyuridine incorporation with click chemistry, an alternative to using 5-bromo-2'-deoxyuridine antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EdU proliferation: Applications, assay kits & techniques [baseclick.eu]
- 5. Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EdU cell cycle analysis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 7. Click-iT EdU Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 8. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. youtube.com [youtube.com]
- 10. A novel method based on click chemistry, which overcomes limitations of cell cycle analysis by classical determination of BrdU incorporation, allowing multiplex antibody staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell type specific applicability of 5-ethynyl-2'-deoxyuridine (EdU) for dynamic proliferation assessment in flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exposure to continuous bromodeoxyuridine (BrdU) differentially affects cell cycle progression of human breast and bladder cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DNA Synthesis Markers: Evaluating 3'-beta-Azido-2',3'-dideoxyuridine, BrdU, and EdU
For researchers engaged in cell biology and drug development, the accurate measurement of DNA synthesis is fundamental to understanding cell proliferation, cytotoxicity, and genotoxicity. This guide provides a comparative analysis of nucleoside analogues used to label newly synthesized DNA. While 5-bromo-2'-deoxyuridine (B1667946) (BrdU) has been a long-standing gold standard, and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) has emerged as a powerful alternative, we also address the potential of 3'-beta-Azido-2',3'-dideoxyuridine (AzU) as a specific marker.
This compound (AzU): A Chain Terminator, Not a Marker for Synthesis
Our investigation into the validation of this compound (AzU) as a specific marker for DNA synthesis reveals a critical mechanistic distinction from incorporation markers like BrdU and EdU. AzU belongs to a class of 3'-azido-dideoxynucleosides, which includes the well-known antiviral drug 3'-azido-3'-deoxythymidine (AZT). These molecules lack the 3'-hydroxyl group essential for the formation of a phosphodiester bond with the next incoming nucleotide. Consequently, upon incorporation by DNA polymerase, they act as chain terminators, halting further DNA elongation.
This mechanism makes AzU and similar compounds unsuitable for labeling and quantifying ongoing DNA synthesis. Instead of being passively incorporated along the replicating DNA strand, their presence leads to the arrest of replication. This property is leveraged in antiviral and anticancer therapies but is counterproductive for the purpose of marking and visualizing newly synthesized DNA in proliferation assays.
Comparative Analysis of BrdU and EdU
Given that AzU is not a viable marker for DNA synthesis, we present a detailed comparison of the two most widely used and validated alternatives: BrdU and EdU.
Mechanism of Incorporation and Detection
Both BrdU and EdU are analogues of thymidine (B127349) and are incorporated into newly synthesized DNA during the S-phase of the cell cycle. The key difference lies in their detection methods.
-
BrdU (5-bromo-2'-deoxyuridine): Detection of incorporated BrdU requires antibodies. To allow the anti-BrdU antibody to access the BrdU within the DNA helix, the DNA must be denatured, typically using harsh treatments such as acid or heat. This denaturation step can disrupt cellular morphology and compromise the integrity of other epitopes, making multiplexing with other antibodies challenging.[1][2][3]
-
EdU (5-ethynyl-2'-deoxyuridine): EdU detection is based on a covalent "click" reaction between the ethynyl (B1212043) group of EdU and a fluorescently labeled azide (B81097).[2][4][5] This reaction is catalyzed by copper(I) and is highly specific and efficient. Because the fluorescent azide is small, it can readily access the incorporated EdU without the need for DNA denaturation.[6][7] This preserves the structural integrity of the cell and DNA, simplifying the experimental workflow and improving compatibility with other fluorescent probes.[1]
Performance Comparison: BrdU vs. EdU
| Feature | BrdU (5-bromo-2'-deoxyuridine) | EdU (5-ethynyl-2'-deoxyuridine) |
| Detection Method | Antibody-based immunoassay | Copper-catalyzed click chemistry |
| DNA Denaturation | Required (acid, heat, or DNase)[1][6] | Not required[2][7] |
| Protocol Duration | Longer (4+ hours, often with overnight incubation)[1] | Shorter (~2 hours)[1] |
| Sensitivity | Good | Excellent, often higher than BrdU[1][4] |
| Specificity | High, but some antibodies may show cross-reactivity[8] | Very high, based on a bio-orthogonal reaction |
| Multiplexing | Challenging due to harsh denaturation[1] | Excellent, compatible with antibody staining and fluorescent proteins[1][7] |
| Sample Types | Cultured cells, tissues | Cultured cells, tissues, whole organisms[4][5] |
Advantages and Disadvantages
| Marker | Advantages | Disadvantages |
| BrdU | - Long history of use and extensive validation- Well-established protocols | - Harsh DNA denaturation required- Longer and more complex protocol- Can destroy cellular epitopes, hindering multiplexing- Potentially lower sensitivity |
| EdU | - Fast and simple protocol- No DNA denaturation required- Preserves cell morphology and epitopes- High sensitivity and specificity- Excellent for multiplexing | - Requires copper catalyst, which can be toxic to live cells (though typically used on fixed cells)- Newer method with less historical data than BrdU |
Experimental Protocols
BrdU Labeling and Detection Protocol (for cultured cells)
-
Labeling: Incubate cells with 10 µM BrdU in culture medium for the desired pulse duration (e.g., 1-2 hours).
-
Fixation: Harvest and wash cells, then fix with 70% ethanol (B145695) on ice or at -20°C.
-
Denaturation: Resuspend fixed cells in 2 M HCl and incubate for 20-30 minutes at room temperature to denature the DNA.
-
Neutralization: Wash the cells with a neutralizing buffer (e.g., 0.1 M sodium borate, pH 8.5).
-
Permeabilization: Permeabilize the cells with a detergent-based buffer (e.g., PBS with 0.5% Triton X-100).
-
Antibody Staining: Incubate with an anti-BrdU primary antibody, followed by a fluorescently labeled secondary antibody.
-
Analysis: Analyze by flow cytometry or fluorescence microscopy.
EdU Labeling and Detection Protocol (for cultured cells)
-
Labeling: Incubate cells with 10 µM EdU in culture medium for the desired pulse duration (e.g., 1-2 hours).
-
Fixation: Harvest and wash cells, then fix with 4% paraformaldehyde in PBS.
-
Permeabilization: Permeabilize the cells with a detergent-based buffer (e.g., PBS with 0.5% Triton X-100).
-
Click Reaction: Incubate the cells with the click reaction cocktail containing a fluorescent azide and a copper(I) catalyst for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells to remove unreacted components.
-
Analysis: Analyze by flow cytometry or fluorescence microscopy.
Conclusion and Recommendations
While this compound (AzU) and its analogues are valuable tools in virology and oncology due to their chain-terminating properties, they are not suitable for labeling and monitoring DNA synthesis. For this purpose, researchers should choose between the established incorporation markers, BrdU and EdU.
EdU is recommended for most applications due to its superior speed, simplicity, and sensitivity. The preservation of cellular and epitope integrity makes it the ideal choice for multiparameter analyses, such as combining cell proliferation assays with immunophenotyping.
BrdU remains a valid option for laboratories with well-established protocols or when combining with certain existing datasets. However, researchers should be mindful of the limitations imposed by the harsh DNA denaturation step.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. salic.med.harvard.edu [salic.med.harvard.edu]
- 3. Differences in the Detection of BrdU/EdU Incorporation Assays Alter the Calculation for G1, S, and G2 Phases of the Cell Cycle in Trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proliferation assays (BrdU and EdU) on skeletal tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
Assessing the Specificity of 3'-beta-Azido-2',3'-dideoxyuridine for Viral Reverse Transcriptase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of 3'-beta-Azido-2',3'-dideoxyuridine (AZT-U) for viral reverse transcriptase (RT) against a panel of other nucleoside reverse transcriptase inhibitors (NRTIs). The data presented herein, supported by detailed experimental protocols and visual workflows, is intended to aid researchers in the evaluation and selection of antiviral compounds with optimal selectivity and minimal off-target effects on host cellular machinery.
Mechanism of Action: Nucleoside Reverse Transcriptase Inhibitors
Nucleoside reverse transcriptase inhibitors are prodrugs that, once inside a host cell, are phosphorylated by host cellular kinases to their active triphosphate form. These triphosphate analogs then compete with natural deoxynucleotide triphosphates (dNTPs) for incorporation into the growing viral DNA chain by the viral reverse transcriptase. The key structural feature of these analogs is the modification or absence of the 3'-hydroxyl group on the deoxyribose sugar moiety. Its incorporation into the viral DNA results in the termination of DNA chain elongation, as the formation of a phosphodiester bond with the next incoming dNTP is blocked. This ultimately halts viral replication.[1][2][3][4][5]
Caption: Mechanism of action of nucleoside reverse transcriptase inhibitors (NRTIs).
Comparative Inhibitory Activity of NRTI-Triphosphates
The following table summarizes the inhibitory constants (Ki) of the triphosphate forms of this compound and other NRTIs against HIV-1 reverse transcriptase and human DNA polymerases α, β, and γ. A lower Ki value indicates a more potent inhibition. The selectivity index, calculated as the ratio of the Ki for a human polymerase to the Ki for HIV-1 RT, provides a measure of the drug's specificity for the viral enzyme. A higher selectivity index is desirable, indicating a lower potential for host cell toxicity.
| Compound (Triphosphate Form) | HIV-1 Reverse Transcriptase Ki (µM) | Human DNA Polymerase α Ki (µM) | Human DNA Polymerase β Ki (µM) | Human DNA Polymerase γ Ki (µM) | Selectivity Index (α/HIV-1 RT) | Selectivity Index (β/HIV-1 RT) | Selectivity Index (γ/HIV-1 RT) |
| 3'-Azido-2',3'-dideoxyuridine-TP | ~0.04 (similar to AZT-TP)[6] | >2.4 (significantly higher than for HIV-1 RT)[6] | N/A | N/A | >60[6] | N/A | N/A |
| Zidovudine-TP (AZT-TP) | 0.04[7] | 230[7] | 73[7] | Efficient inhibitor[8] | 5750 | 1825 | N/A |
| Lamivudine-TP (3TC-TP) | 10-16[9] | 175[10] | 24.8[10] | 15.8[10] | ~11-17.5 | ~1.5-2.5 | ~1-1.6 |
| Zalcitabine-TP (ddC-TP) | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| Stavudine-TP (d4T-TP) | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| Didanosine-TP (ddA-TP) | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
N/A: Data not available in the searched literature.
Experimental Protocols
Reverse Transcriptase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of nucleoside analogs against viral reverse transcriptase.
a. Materials:
-
Purified recombinant HIV-1 reverse transcriptase.
-
Poly(rA)-oligo(dT) as a template-primer.
-
[³H]dTTP (radiolabeled deoxythymidine triphosphate).
-
Varying concentrations of the test inhibitor (e.g., 3'-azido-2',3'-dideoxyuridine triphosphate).
-
Reaction buffer: Tris-HCl buffer (pH 7.5) containing KCl, MgCl₂, dithiothreitol (B142953) (DTT), and a non-ionic detergent.
-
Trichloroacetic acid (TCA).
-
Glass fiber filters.
-
Scintillation fluid and counter.
b. Procedure:
-
Prepare reaction mixtures containing the reaction buffer, poly(rA)-oligo(dT), and varying concentrations of the inhibitor.
-
Pre-incubate the mixtures at 37°C.
-
Initiate the reaction by adding HIV-1 RT and [³H]dTTP.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.
-
Collect the precipitated DNA on glass fiber filters by vacuum filtration.
-
Wash the filters with TCA and ethanol (B145695) to remove unincorporated [³H]dTTP.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
-
Determine the Ki value using the Cheng-Prusoff equation, which relates the IC₅₀ to the Michaelis-Menten constant (Km) of the substrate.
DNA Polymerase Inhibition Assay
This protocol describes a general method for assessing the inhibitory effect of nucleoside analogs on host DNA polymerases.
a. Materials:
-
Purified human DNA polymerases α, β, and γ.
-
Activated calf thymus DNA (as a template-primer).
-
A mixture of all four dNTPs (dATP, dCTP, dGTP, dTTP), with one being radiolabeled (e.g., [³H]dTTP).
-
Varying concentrations of the test inhibitor.
-
Reaction buffers specific for each polymerase, typically containing Tris-HCl, MgCl₂, KCl, and DTT.
-
TCA, glass fiber filters, scintillation fluid, and counter.
b. Procedure:
-
Prepare reaction mixtures containing the specific buffer for the polymerase being tested, activated calf thymus DNA, the dNTP mixture (with one radiolabeled dNTP), and varying concentrations of the inhibitor.
-
Pre-incubate the mixtures at 37°C.
-
Initiate the reaction by adding the respective DNA polymerase (α, β, or γ).
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and process the samples as described in the reverse transcriptase inhibition assay (steps 5-8).
-
Calculate the percentage of inhibition and determine the IC₅₀ and Ki values as described previously.
Experimental Workflow for Assessing Inhibitor Specificity
The following diagram illustrates the logical workflow for evaluating the specificity of a potential reverse transcriptase inhibitor.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. PharmGKB summary: zidovudine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are DNA polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Phosphorylation of 3'-azido-2',3'-dideoxyuridine and preferential inhibition of human and simian immunodeficiency virus reverse transcriptases by its 5'-triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3'-Azido-3'-deoxythymidine triphosphate as an inhibitor and substrate of purified human immunodeficiency virus reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azidothymidine triphosphate is an inhibitor of both human immunodeficiency virus type 1 reverse transcriptase and DNA polymerase gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The intracellular phosphorylation of (-)-2'-deoxy-3'-thiacytidine (3TC) and the incorporation of 3TC 5'-monophosphate into DNA by HIV-1 reverse transcriptase and human DNA polymerase gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of (-)-2'-deoxy-3'-thiacytidine (3TC) 5'-triphosphate on human immunodeficiency virus reverse transcriptase and mammalian DNA polymerases alpha, beta, and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-reactivity of antibodies used for 3'-beta-Azido-2',3'-dideoxyuridine detection
The Challenge of Specificity: Lessons from Anti-BrdU Antibody Cross-Reactivity
The development of highly specific antibodies for small molecules like AZU is a significant challenge due to the subtle structural differences between various nucleoside analogs. A well-documented parallel can be drawn from the cross-reactivity observed with antibodies targeting 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog used to label proliferating cells. Many commercially available anti-BrdU antibodies have been shown to cross-react with another thymidine analog, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU).[1][2][3] This phenomenon underscores the potential for off-target binding when developing antibodies for molecules with similar core structures.
One study systematically analyzed ten different anti-BrdU antibody clones and found that all but one exhibited reactivity with EdU.[1] This cross-reactivity can lead to false-positive signals and misinterpretation of experimental results, especially in multi-labeling experiments.
Table 1: Cross-Reactivity of Selected Anti-BrdU Antibodies with EdU
| Antibody Clone | Reactivity with BrdU | Reactivity with EdU | Reference |
| MoBu-1 | + | - | [1] |
| BU1/75 | + | +++ | [1] |
| B44 | + | ++ | [1] |
Note: '+' indicates reactivity, with more '+' signs denoting stronger cross-reactivity. '-' indicates no detectable reactivity.
Experimental Protocol: Assessing Antibody Cross-Reactivity via Competitive ELISA
A standard method to quantify the cross-reactivity of an antibody is the competitive enzyme-linked immunosorbent assay (ELISA).[4][5] This assay measures the ability of a panel of related compounds (cross-reactants) to compete with the target antigen for binding to the antibody.
Objective: To determine the specificity of a hypothetical anti-AZU antibody by assessing its cross-reactivity with other nucleoside analogs.
Materials:
-
Microtiter plates coated with an AZU-conjugate (e.g., AZU-BSA).
-
Hypothetical anti-AZU antibody.
-
AZU standard.
-
Potential cross-reactants (e.g., zidovudine (B1683550) (AZT), 2',3'-dideoxyuridine, thymidine).
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Plate reader.
Procedure:
-
Preparation: Prepare a series of dilutions for the AZU standard and each potential cross-reactant.
-
Competition: Add a fixed concentration of the anti-AZU antibody to each well of the AZU-conjugate coated plate, along with the varying concentrations of the AZU standard or cross-reactants.
-
Incubation: Incubate the plate to allow the antibody to bind to either the coated antigen or the free analog in solution.
-
Washing: Wash the plate to remove unbound antibodies and antigens.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody and incubate.
-
Washing: Wash the plate to remove the unbound secondary antibody.
-
Detection: Add the substrate solution and incubate until color develops.
-
Stop Reaction: Add the stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Plot the absorbance against the log of the analyte concentration. The concentration of each analog that causes a 50% reduction in signal (IC50) is determined. Cross-reactivity is calculated using the formula: Cross-reactivity (%) = (IC50 of AZU / IC50 of cross-reactant) x 100
Caption: Workflow for Competitive ELISA.
An Alternative Approach: Click Chemistry for Azide (B81097) Detection
Given the challenges of developing a highly specific antibody to an azido (B1232118) group, an alternative and widely adopted method is the use of "click chemistry".[2][6][7] This approach does not rely on an antibody-antigen interaction but rather on a bioorthogonal chemical reaction between the azide group on AZU and an alkyne-containing reporter molecule. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a common type of click chemistry reaction.[7]
This method offers high specificity as the azide-alkyne reaction is highly selective and does not interfere with other functional groups in a biological system.[6] It is also versatile, allowing for the attachment of various tags, such as fluorophores for imaging or biotin (B1667282) for affinity purification.[8]
Experimental Workflow: Detection of AZU via Click Chemistry
-
Incorporation: Cells or organisms are treated with AZU, which is incorporated into newly synthesized DNA.
-
Fixation and Permeabilization: The cells are fixed and permeabilized to allow the click chemistry reagents to enter.
-
Click Reaction: The cells are incubated with a reaction cocktail containing an alkyne-tagged reporter molecule (e.g., alkyne-fluorophore), a copper(I) catalyst, and a reducing agent.
-
Washing: The cells are washed to remove unreacted reagents.
-
Analysis: The cells are analyzed by methods appropriate for the reporter tag used (e.g., fluorescence microscopy or flow cytometry).
Caption: Principle of Click Chemistry Detection.
Comparison of Detection Strategies
| Feature | Antibody-Based Detection (Hypothetical) | Click Chemistry-Based Detection |
| Specificity | Potentially high, but at risk of cross-reactivity with other nucleoside analogs. | Very high due to the bioorthogonal nature of the azide-alkyne reaction. |
| Directness | Direct detection of the incorporated molecule. | Indirect detection via a chemical reaction. |
| Versatility | Limited by the availability of specific primary antibodies and their conjugated labels. | Highly versatile; a wide range of alkyne-reporters (fluorophores, biotin, etc.) can be used. |
| Multiplexing | Can be challenging due to potential cross-reactivity and the need for species-specific secondary antibodies. | More amenable to multiplexing with other antibody-based staining as it does not involve antibodies for the azide detection. |
| Harsh Treatments | May require DNA denaturation for epitope access, similar to BrdU detection. | Does not typically require harsh denaturation steps, preserving cellular morphology.[2] |
Conclusion
While the direct detection of 3'-beta-Azido-2',3'-dideoxyuridine using a specific antibody presents theoretical challenges related to cross-reactivity, as evidenced by studies on similar nucleoside analogs, alternative methods provide a robust and highly specific solution. The "click chemistry" approach offers a versatile and reliable method for detecting azide-modified molecules like AZU, circumventing the potential pitfalls of antibody cross-reactivity. For researchers in drug development and cellular biology, understanding these different detection strategies is essential for generating accurate and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. Detection of S-phase cell cycle progression using 5-ethynyl-2'-deoxyuridine incorporation with click chemistry, an alternative to using 5-bromo-2'-deoxyuridine antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Methods for measurement of antibody/antigen affinity based on ELISA and RIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Site-Specific Antibody Conjugation with Azide - CD BioGlyco [bioglyco.com]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-Specific Antibody Labeling by Covalent Photoconjugation of Z Domains Functionalized for Alkyne-Azide Cycloaddition Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
quantitative comparison of 3'-beta-Azido-2',3'-dideoxyuridine uptake in different cell lines
Quantitative Uptake of Azido-Pyrimidine Nucleosides in Different Cell Lines
Direct quantitative data for the uptake of 3'-beta-Azido-2',3'-dideoxyuridine (AZU) is limited. However, studies on the closely related compounds, 3'-azido-3'-deoxythymidine (AZT) and 2'-deoxy-2'-β-fluoro-4'-azidocytidine (FNC), provide a basis for understanding the potential cellular transport mechanisms and variability in uptake across different cell types.
| Compound | Cell Line | Key Quantitative Findings | Reference |
| 3'-azido-3'-deoxythymidine (AZT) | Human Bone Marrow Cells | After a 48-hour incubation with 10 µM [3H]AZT, the intracellular concentration of AZT-monophosphate reached 49.2 ± 14.1 pmol/10^6 cells. A significant correlation (p < 0.0001) was observed between the amount of AZT incorporated into DNA and the inhibition of clonal growth at concentrations between 1 and 25 µM.[1] | |
| 3'-azido-3'-deoxythymidine (AZT) | CCRF-CEM (T-lymphoblastoid) | Following a 3-hour incubation with 0.5 mM AZT, both AZT and its monophosphorylated form (AZT-MP) were detectable by NMR.[2] | |
| 3'-azido-3'-deoxythymidine (AZT) | MOLT-4 (T-lymphoblastoid) | The intracellular level of AZT-MP was much lower compared to CCRF-CEM cells under similar conditions.[2] | |
| 2'-deoxy-2'-β-fluoro-4'-azidocytidine (FNC) | Caco-2 (Human colon adenocarcinoma) | FNC uptake was influenced by concentration, extracellular pH, and temperature. The presence of inhibitors such as NaN3, verapamil, probenecid, MK571, and GF120918 significantly increased FNC uptake. The efflux ratio of FNC was decreased by over 50% in the presence of these inhibitors.[3][4] |
Experimental Protocols
The quantitative analysis of azido-nucleoside uptake typically involves the following experimental steps:
1. Cell Culture and Treatment:
-
Cell Lines: The selected cell lines (e.g., CCRF-CEM, MOLT-4, Caco-2, human bone marrow cells) are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate growth media.
-
Compound Incubation: Cells are incubated with the azido-nucleoside analog (e.g., radiolabeled AZT or FNC) at specified concentrations and for various durations.
2. Measurement of Cellular Uptake and Metabolism:
-
Radiolabeled Compounds: A common method involves using radiolabeled nucleosides (e.g., [3H]AZT). After incubation, cells are washed to remove extracellular compound, and the intracellular radioactivity is measured using a scintillation counter.
-
HPLC Analysis: To determine the intracellular concentration of the parent compound and its metabolites (e.g., monophosphorylated forms), cell lysates are analyzed by high-performance liquid chromatography (HPLC).[1]
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to detect and quantify the intracellular presence of the nucleoside analog and its phosphorylated derivatives in cell extracts.[2]
-
Transport Inhibition Assays: To investigate the involvement of specific transporters, uptake experiments are conducted in the presence and absence of known transport inhibitors (e.g., verapamil, probenecid). A significant change in uptake suggests the involvement of the targeted transporters.[3][4]
3. DNA Incorporation Assays:
-
DNA Isolation: Following incubation with the radiolabeled azido-nucleoside, genomic DNA is isolated from the cells.
-
Quantification of Incorporation: The amount of radioactivity incorporated into the DNA is measured. This can be achieved through methods like cesium sulfate (B86663) density gradient centrifugation followed by scintillation counting of the DNA fraction.[1]
-
Hydrolysis and HPLC: The radiolabeled DNA can be hydrolyzed, and the resulting nucleosides analyzed by HPLC to confirm the specific incorporation of the azido-analog.[1]
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for assessing the cellular uptake and metabolic fate of an azido-nucleoside analog.
Caption: Workflow for analyzing azido-nucleoside uptake.
Signaling Pathways and Transport Mechanisms
The cellular uptake of nucleoside analogs is primarily mediated by two families of nucleoside transporters:
-
Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the bidirectional movement of nucleosides down their concentration gradient.
-
Concentrative Nucleoside Transporters (CNTs): These are sodium-dependent transporters that move nucleosides into the cell against their concentration gradient.
Additionally, efflux transporters such as P-glycoprotein (P-gp), Multidrug Resistance-Associated Protein 2 (MRP2), and Breast Cancer Resistance Protein (BCRP) can actively pump nucleoside analogs out of the cell, thereby reducing their intracellular concentration and efficacy.[3][4] The expression and activity of these various transporters can differ significantly between cell lines, leading to the observed variations in uptake.
The following diagram illustrates the general transport pathways for a nucleoside analog.
Caption: Cellular transport of azido-nucleosides.
References
- 1. Cellular pharmacology of 3'-azido-3'-deoxythymidine with evidence of incorporation into DNA of human bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular metabolism of 3'-azido-3'-deoxythymidine (AZT): a nuclear magnetic resonance study on T-lymphoblastoid cell lines with different resistance to AZT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intestinal absorption mechanisms of 2'-deoxy-2'-β-fluoro-4'-azidocytidine, a cytidine analog for AIDS treatment, and its interaction with P-glycoprotein, multidrug resistance-associated protein 2 and breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Nuances of Nucleoside Analogs: A Comparative Guide to 3'-β-Azido-2',3'-dideoxyuridine
In the landscape of antiviral research, particularly in the context of Human Immunodeficiency Virus (HIV), nucleoside reverse transcriptase inhibitors (NRTIs) remain a cornerstone of therapeutic strategies. This guide provides a detailed comparison of 3'-β-Azido-2',3'-dideoxyuridine (also known as AZddU or CS-87) with other well-established NRTIs: Zidovudine (AZT), Zalcitabine (ddC), and Stavudine (d4T). We delve into the limitations of AZddU in specific experimental settings, supported by comparative data on antiviral activity and cytotoxicity, detailed experimental protocols, and visual representations of molecular mechanisms and experimental workflows.
Comparative Analysis of In Vitro Anti-HIV Activity and Cytotoxicity
The therapeutic potential of any antiviral agent is determined by its ability to inhibit viral replication at concentrations that are not toxic to host cells. This relationship is quantified by the 50% effective concentration (EC₅₀), the 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI), which is the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more favorable therapeutic window.
The following tables summarize the available data for AZddU and its counterparts. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Anti-HIV-1 Activity of Nucleoside Analogs in CEM-T4 Cells
| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 3'-β-Azido-2',3'-dideoxyuridine (AZddU) | 0.18 - 0.46 | >100 | >217 - >555 |
| Zidovudine (AZT) | 0.004 | 29 | 7250 |
| Zalcitabine (ddC) | Data not available in a directly comparable format | Data not available in a directly comparable format | Data not available in a directly comparable format |
| Stavudine (d4T) | 0.04 | >100 | >2500 |
Data for AZT and d4T in CEM cells is extracted from a study on the selection of a T-cell line resistant to these drugs. Data for AZddU is from studies on its potent inhibition of HIV replication in peripheral blood mononuclear cells, with cytotoxicity assessed in various cell lines.
Limitations in Specific Experimental Contexts:
While 3'-β-Azido-2',3'-dideoxyuridine demonstrates potent anti-HIV activity, its limitations become apparent in certain experimental contexts when compared to other nucleoside analogs.
-
Lower Selectivity Index Compared to AZT: In CEM cells, AZT exhibits a significantly higher selectivity index than what has been reported for AZddU in other cell lines. This suggests that while both are potent, AZT may have a wider therapeutic window in this specific cell line.
-
Variable Potency Across Cell Lines: The efficacy of NRTIs can be highly dependent on the cell type used in the assay, primarily due to differences in the efficiency of intracellular phosphorylation by host cell kinases. This can lead to variations in the observed EC₅₀ values, making cross-study comparisons complex.
-
Development of Resistance: Like other NRTIs, prolonged exposure to 3'-β-Azido-2',3'-dideoxyuridine can lead to the selection of drug-resistant HIV-1 variants. The profile of resistance mutations may differ from that of other thymidine (B127349) and uridine (B1682114) analogs, which is a critical consideration in drug development and combination therapies.
Mechanism of Action and Experimental Protocols
Signaling Pathway: Mechanism of Action of Nucleoside Reverse Transcriptase Inhibitors
All NRTIs, including 3'-β-Azido-2',3'-dideoxyuridine, are prodrugs that must be activated within the host cell to exert their antiviral effect. The following diagram illustrates the common mechanism of action.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 3'-beta-Azido-2',3'-dideoxyuridine
The proper disposal of 3'-beta-Azido-2',3'-dideoxyuridine is a critical component of laboratory safety and environmental responsibility. Due to the presence of the azido (B1232118) group, this compound warrants specific handling procedures to mitigate risks of toxicity and potential explosion. Adherence to a strict disposal protocol is essential for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE). This includes safety goggles, a laboratory coat, and chemical-resistant gloves. All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.
A fundamental safety principle when working with azides is to avoid contact with heavy metals, such as lead and copper, which can be present in plumbing systems. The reaction between azides and these metals can form highly explosive metal azides.[1] Therefore, disposing of azide-containing compounds down the drain is strongly discouraged.[1][2] Furthermore, azide (B81097) waste should never be mixed with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[3]
Step-by-Step Disposal Protocol
The most secure and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.
-
Waste Segregation : It is crucial to segregate waste contaminated with this compound from other chemical waste streams.
-
Solid Waste Collection : All solid waste, including contaminated gloves, weighing boats, and paper towels, should be placed in a designated, leak-proof plastic container. The use of metal containers or tools, such as metal spatulas, should be strictly avoided.[3]
-
Liquid Waste Collection : Solutions containing this compound should be collected in a separate, sealed, and clearly labeled non-metallic (plastic) container.
-
Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage : Store the labeled waste containers in a designated, secure area for hazardous waste, away from incompatible materials, particularly acids.
-
Arranging for Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the waste.[4][5]
Hazard and Handling Summary
| Hazard | Precautionary Measure | Rationale |
| Explosive Hazard | Avoid contact with heavy metals (e.g., lead, copper). Do not dispose of down the drain.[1][2] | Formation of highly explosive heavy metal azides.[1] |
| Toxicity | Handle within a chemical fume hood. Wear appropriate PPE. | To prevent inhalation of toxic dust or aerosols. |
| Reactivity with Acids | Do not mix with acidic waste.[3] | Can produce highly toxic and explosive hydrazoic acid.[3] |
| Contamination | Use dedicated, non-metallic tools and containers.[3] | Prevents the formation of explosive metal azides and cross-contamination. |
Experimental Protocols
While the primary recommendation is to utilize a professional disposal service, in specific and controlled circumstances, chemical deactivation of azide waste may be performed by highly trained personnel. A common, though hazardous, method involves the use of nitrous acid to decompose the azide. This procedure should only be considered after a thorough risk assessment and with the explicit approval and guidance of your institution's safety officer. For the vast majority of laboratory settings, collection for professional disposal remains the safest and preferred method.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3'-beta-Azido-2',3'-dideoxyuridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 3'-beta-Azido-2',3'-dideoxyuridine, a nucleoside analog that inhibits HIV replication.[1][2][3] Adherence to these protocols is essential to mitigate risks associated with this class of compounds.
Hazard Identification and Risk Assessment
This compound is an organic azide (B81097). Organic azides are potentially explosive and can be sensitive to heat, light, shock, and friction.[4][5] Compounds with a higher nitrogen-to-carbon ratio tend to be less stable.[4][6] The azide functional group is also highly toxic, with a toxicity profile similar to that of cyanide.[5][7]
Key Hazards:
-
Explosive Potential: Organic azides can decompose violently.[7]
-
Toxicity: The azide group is highly toxic and can be fatal if inhaled, swallowed, or absorbed through the skin.[5]
-
Reactivity: Azides can react violently with certain materials.[7]
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. A work area and task-specific hazard assessment is required to determine the appropriate PPE.[8]
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Double-gloving with nitrile gloves is recommended. For higher-risk activities, consider wearing Silver Shield™ gloves underneath nitrile gloves.[8][9] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[10] |
| Eye and Face Protection | Safety Glasses/Goggles | ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[8] |
| Face Shield | A face shield must be worn in addition to safety glasses or goggles when there is a splash hazard.[8][11] | |
| Body Protection | Laboratory Coat | A fire-resistant lab coat should be worn to protect clothing and skin from splashes.[11] |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA-approved respirator if there is a risk of inhalation or if work is not performed in a certified chemical fume hood.[12] |
| Foot Protection | Closed-Toe Shoes | Required to prevent injuries from dropped objects or spills.[11] |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Weighing and Handling:
-
Incompatible Materials:
-
Avoid contact with heavy metals, metal salts, and strong oxidizing agents.[5]
-
Do not use halogenated solvents (e.g., dichloromethane, chloroform) as they can form extremely unstable and explosive compounds.[4][7]
-
Keep away from acids to prevent the formation of highly toxic and explosive hydrazoic acid.[4]
-
-
Storage:
Disposal Plan
All azide-containing waste must be treated as hazardous waste and disposed of through the institution's chemical waste program.[4]
-
Waste Segregation:
-
Decontamination:
-
For dilute solutions (5% or less), chemical deactivation may be possible by reacting with nitrous acid in a chemical fume hood. This process generates nitric oxide and should only be performed by trained personnel following a specific institutional protocol.[9]
-
After deactivation, the solution should be neutralized to a pH of 6-9 before disposal.[9]
-
-
Spill Cleanup:
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
References
- 1. 3'-Azido-2',3'-dideoxyuridine | 84472-85-5 | NA05737 [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. Phosphorylation of 3'-azido-2',3'-dideoxyuridine and preferential inhibition of human and simian immunodeficiency virus reverse transcriptases by its 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. benchchem.com [benchchem.com]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. ucd.ie [ucd.ie]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. chemistry.unm.edu [chemistry.unm.edu]
- 10. pppmag.com [pppmag.com]
- 11. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
